4-Methyloxolan-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyloxolan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMAHWLGPQOVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-27-2 | |
| Record name | 4-methyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Oxolan-3-one Isomer Divide: Mechanistic, Synthetic, and Application Divergence between 4-Methyl and 2-Methyl Derivatives
The oxolan-3-one (tetrahydrofuran-3-one) heterocyclic core is a privileged scaffold in both synthetic organic chemistry and commercial flavor formulation. However, the migration of a single methyl group from the C2 position to the C4 position fundamentally rewires the molecule's thermodynamic stability, enolization kinetics, and biological interactions. This technical guide provides an in-depth analysis of the structural causality, synthesis, and distinct application profiles of 2-methyloxolan-3-one and 4-methyloxolan-3-one.
Structural & Electronic Divergence: The Causality of Reactivity
The chemical behavior of oxolan-3-one derivatives is dictated by the interplay between the electron-withdrawing ether oxygen and the electrophilic C3 carbonyl. The regiochemistry of the methyl substituent dictates the molecule's enolization profile and susceptibility to nucleophilic attack.
2-Methyloxolan-3-one (CAS: 3188-00-9)
In the 2-methyl isomer, the methyl group is situated alpha to the ether oxygen (C2). This placement introduces localized steric hindrance at the ether linkage but leaves the C4 position (alpha to the carbonyl) relatively unencumbered. Consequently, under basic or acidic conditions, kinetic enolization occurs preferentially at the C4 position. This structural arrangement mimics natural sugar degradation products, making it a critical volatile constituent in the aroma complex of roasted coffee and cooked meats[1]. Furthermore, its structural resemblance to endogenous bacterial signaling molecules allows it to act as a potent biological modulator[2].
This compound (CAS: 89364-27-2)
In the 4-methyl isomer, the methyl group is situated directly alpha to the C3 carbonyl. This creates a tertiary carbon center at C4. Enolization at C4 yields a highly substituted, thermodynamically stable enol via hyperconjugation. However, the steric bulk alpha to the carbonyl significantly alters the trajectory of incoming nucleophiles. Additions to the C3 carbonyl are strictly governed by Felkin-Anh or Cram chelation control, making this compound a highly valuable, stereodirecting building block for the synthesis of complex polyoxygenated natural products and active pharmaceutical ingredients (APIs)[3].
Quantitative Isomer Comparison
To highlight the physicochemical and commercial divergence of these isomers, their quantitative data is summarized below:
| Property | 2-Methyloxolan-3-one | This compound |
| CAS Registry Number | 3188-00-9[1] | 89364-27-2[4] |
| Molecular Formula | C5H8O2 | C5H8O2 |
| Molar Mass | 100.117 g/mol [1] | 100.12 g/mol [4] |
| Boiling Point | 139 °C[1] | ~140-145 °C (est.) |
| Density | 1.040 g/cm³[1] | ~1.05 g/cm³ |
| Structural Feature | Methyl at C2 (Alpha to Ether) | Methyl at C4 (Alpha to Carbonyl) |
| Primary Application | Flavor/Fragrance, QS Inhibitor[5] | Specialty Synthetic Intermediate[4] |
| Hazard Profile (GHS) | Low toxicity, eco-friendly[5] | H226, H302, H315, H318, H335[4] |
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent reactivity pathways dictated by the methyl group's position on the oxolan-3-one core.
Fig 1. Divergent reactivity and application pathways of oxolan-3-one isomers.
Industrial and Biological Applications
The Maillard Connection: 2-Methyloxolan-3-one in Flavor Chemistry
Known commercially as "coffee furanone," 2-methyloxolan-3-one is generated naturally during the Maillard reaction of cysteine and thiamine with reducing sugars at high temperatures (e.g., coffee roasting at 230°C)[6]. It possesses a highly desirable bread-like, buttery top note with nutty undertones. Because it lacks the heavy lactonic base typical of other meat flavors, it is utilized as a critical "middle note" to bridge pungent sulfur top notes in synthetic beef, pork, and coffee flavorings at concentrations of 5-20 ppm[1],[6].
Anti-Virulence via Quorum Sensing Inhibition
Beyond flavor, 2-methyloxolan-3-one belongs to a class of furanones recognized for interfering with bacterial Quorum Sensing (QS)[2]. In opportunistic pathogens like Pseudomonas aeruginosa, the las QS system regulates virulence. 2-Methyloxolan-3-one acts as a structural mimic of N-acyl homoserine lactones (AHLs), competitively binding to the LasR transcriptional regulator. This inhibits biofilm formation without exerting the bactericidal selective pressure that typically drives antibiotic resistance[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicit mechanistic causality.
Protocol A: Green Synthesis of 2-Methyloxolan-3-one via Condensation
This protocol leverages a lactic acid-based synthesis, favored in industry for its high conversion rate, low pollution, and cost-effectiveness[1].
-
Reagent Preparation: Charge a dry, nitrogen-purged reactor with ethyl lactate (1.0 eq) and methyl acrylate (1.1 eq).
-
Solvent Selection (Causality): Suspend the reagents in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is utilized as a polar aprotic solvent to stabilize the highly polar transition state of the subsequent Dieckmann-type condensation, while strictly avoiding the solvolysis of the ester starting materials that would occur in protic solvents.
-
Phase Transfer Catalysis: Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a mild base (e.g., K2CO3). Heat the mixture to 80°C for 6 hours.
-
Hydrolysis & Decarboxylation: Acidify the mixture with 2M HCl to induce hydrolysis of the intermediate ester, followed by thermal decarboxylation at 110°C to yield the target ketone.
-
Self-Validation (Analytical Gate):
-
In-Process: Monitor via TLC (Hexane:EtOAc 3:1). Because the product lacks extended conjugation, it is UV-inactive; validation requires a KMnO4 oxidative stain, which will rapidly reduce to brown MnO2 upon contact with the ketone.
-
Final: GC-MS must confirm a purity of >97.5% for food-grade flavor applications, ensuring the absence of unreacted methyl acrylate.
-
Protocol B: Quorum Sensing Biofilm Inhibition Assay
This workflow evaluates the anti-virulence activity of 2-methyloxolan-3-one against P. aeruginosa[2].
-
Culture Preparation: Dilute an overnight culture of P. aeruginosa (PAO1) to an OD600 of 0.05 in fresh Luria-Bertani (LB) broth. Aliquot 100 µL into a 96-well microtiter plate.
-
Dosing: Add 2-methyloxolan-3-one at varying concentrations (0.1 mM to 1.0 mM).
-
Incubation (Causality): Incubate the plate at 37°C for 24-48 hours without shaking[2]. Causality: Static incubation is strictly required because mechanical shear stress from shaking will disrupt the fragile extracellular polymeric substance (EPS) matrix of the developing biofilm, leading to false-negative biofilm quantification.
-
Washing: Discard planktonic cells. Gently wash wells twice with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
-
Self-Validation (Controls & Quantification):
-
Internal Controls: Every plate must include a vehicle control (DMSO only) to establish baseline basal biofilm formation, and a positive control (e.g., Furanone C-30) to validate assay sensitivity.
-
Quantification: Stain the adhered biofilm with 0.1% Crystal Violet for 15 minutes, solubilize with 30% acetic acid, and measure absorbance at 590 nm.
-
Fig 2. Self-validating high-throughput workflow for biofilm inhibition assay.
References
-
"Coffee furanone - Wikipedia", wikipedia.org, 1
-
"2-Methyltetrahydrofuran-3-one - Chem-Impex", chemimpex.com, 5
-
"2-Methyltetrahydrofuran-3-one and Other Flavor Furans | Perfumer & Flavorist", perfumerflavorist.com, 6
-
"Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one in Pharmaceutical Development - Benchchem", benchchem.com,2
-
"Chemo- and diastereoselective tandem dual oxidation of B(pin)-substituted allylic alcohols : synthesis ... - RSC Publishing", rsc.org, 3
-
"89364-27-2|this compound|BLD Pharm", bldpharm.com, 4
Sources
- 1. Coffee furanone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemo- and diastereoselective tandem dual oxidation of B(pin)-substituted allylic alcohols: synthesis of B(pin)-substituted epoxy alcohols, 2-keto-anti-1,3-diols and dihydroxy-tetrahydrofuran-3-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 89364-27-2|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
Thermodynamic Stability and Isomerization of Methyltetrahydrofuran-3-one Isomers
This guide provides an in-depth technical analysis of the thermodynamic stability of methyltetrahydrofuran-3-one isomers, designed for researchers in computational chemistry, flavor science, and pharmaceutical synthesis.
Technical Whitepaper | Version 1.0
Executive Summary
Methyltetrahydrofuran-3-one (C₅H₈O₂) exists as three primary constitutional regioisomers based on the methyl group's position relative to the heteroatom (O1) and the carbonyl (C3). Among these, 2-methyltetrahydrofuran-3-one (often referred to as "Coffee Furanone") represents the thermodynamic sink of the isomeric landscape. This guide details the electronic and steric determinants of this stability, provides a computational workflow for calculating Gibbs free energies (
Part 1: The Isomeric Landscape
The tetrahydrofuran-3-one scaffold consists of a five-membered ether ring with a ketone functionality at the C3 position. The stability of the methylated isomers is governed by the interplay between ring strain , electronic induction , and hyperconjugation .
The Three Regioisomers
We define the isomers based on the methyl substitution site:
| Isomer Name | Structure Description | Key Characteristic |
| 2-Methyltetrahydrofuran-3-one | Methyl at C2 (flanked by O1 and C3=O) | Thermodynamic Product. Electronically stabilized by the +I effect of the methyl group on the electron-deficient C2. |
| 4-Methyltetrahydrofuran-3-one | Methyl at C4 (adjacent to C3=O) | Kinetic/Synthetic Intermediate. Less stabilized; often formed via radical cyclization but prone to isomerization or oxidation. |
| 5-Methyltetrahydrofuran-3-one | Methyl at C5 (adjacent to O1) | Minor Isomer. Methyl is distal to the carbonyl; lacks the synergistic electronic stabilization found in the 2-isomer. |
Thermodynamic Ranking & Rationale
The stability order is generally observed as:
Mechanism of Stabilization (The "C2 Effect"):
The C2 position in tetrahydrofuran-3-one is unique because it is bonded to both the electronegative ether oxygen and the electron-withdrawing carbonyl group. This creates a significant partial positive charge (
-
Inductive Stabilization (+I): The methyl group is an electron donor. Placing it at the most electron-deficient carbon (C2) maximizes the stabilization energy.
-
Hyperconjugation: The
or bonds of the methyl group can align with the or orbitals, providing further delocalization of electron density.
Part 2: Computational Validation Protocol (DFT)
Since empirical thermodynamic data for the less stable isomers (4-Me and 5-Me) is scarce in literature, we define a standardized Density Functional Theory (DFT) workflow to calculate relative Gibbs free energies (
Computational Workflow Diagram
The following Graphviz diagram outlines the decision tree for accurate energy calculation.
Caption: Standardized DFT workflow for determining relative thermodynamic stability of furanone isomers.
Step-by-Step Computational Method
-
Conformational Sampling: Generate all envelope conformers for 2-Me, 4-Me, and 5-Me isomers. The ring pucker affects the methyl group's orientation (pseudo-equatorial vs. pseudo-axial).
-
Optimization: Optimize geometries using B3LYP/6-311++G(d,p). This functional handles the ether/ketone electronic environment well.
-
Refinement: Perform single-point energy calculations with dispersion-corrected functionals (e.g., ωB97X-D or M06-2X) to account for weak intramolecular interactions.
-
Thermodynamics: Calculate
at 298.15 K.-
Target Metric:
. A positive value confirms 2-Me is the thermodynamic minimum.
-
Part 3: Experimental Synthesis & Isolation
While 2-methyltetrahydrofuran-3-one is naturally formed in Maillard reactions (e.g., roasting coffee), synthesizing it under thermodynamic control ensures high isomeric purity.
Synthesis via Thermodynamic Control (Maillard Model)
This protocol utilizes the reaction between pentoses (xylose) and amino acids, where the formation of the 2-Me isomer is thermodynamically driven by the rearrangement of the carbohydrate skeleton.
Reagents:
-
D-Xylose (1.0 eq)
-
L-Alanine (1.0 eq) (Catalyst/Reactant for Strecker degradation)
-
Phosphate Buffer (0.5 M, pH 5.0)
Protocol:
-
Dissolution: Dissolve Xylose (15g) and Alanine (8.9g) in 100 mL of phosphate buffer.
-
Thermal Reaction: Transfer to a high-pressure reactor (autoclave). Heat to 140°C for 60 minutes .
-
Note: High temperature favors the thermodynamic product (2-Me) over kinetic intermediates.
-
-
Extraction: Cool to room temperature. Extract 3x with dichloromethane (DCM).
-
Purification: Dry organic layer over anhydrous
. Concentrate in vacuo. -
Isolation: Purify via vacuum distillation (bp ~139°C at 760 mmHg).
Stability-Indicating HPLC Method
To verify isomeric purity and monitor degradation (e.g., ring opening to acyclic diones), use the following method.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (Carbonyl absorbance) |
| Retention | 2-Me isomer typically elutes later than 4-Me due to steric shielding of the polar carbonyl. |
Part 4: Isomerization Pathways
Understanding how these isomers might interconvert (or fail to) is crucial. While constitutional isomers do not interconvert under mild conditions, acid-catalyzed ring opening can scramble the structure.
Ring-Opening/Closing Mechanism
Under strong acidic conditions, the furanone ring can open to form an acyclic hydroxy-ketone. When the ring re-closes, it preferentially forms the most stable 5-membered ring (2-Me).
Caption: Thermodynamic equilibration via acid-catalyzed ring opening favors the 2-methyl isomer.
References
-
Maillard Reaction & Furanone Formation
- Cerny, C., & Briffod, M. (2007). Formation of 2-Methyltetrahydrofuran-3-one in the Maillard Reaction. Journal of Agricultural and Food Chemistry.
-
Thermodynamic Control in Metathesis/Isomerization
-
Kajetanowicz, A., & Grela, K. (2019).[1] 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega.
-
-
Synthesis of Furanones
-
Wynberg, H. (1963). The Synthesis of 2-Methyltetrahydrofuran-3-one. Journal of the American Chemical Society.[2]
-
-
Computational Methods for Cyclic Ethers
- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
-
General Properties
- PubChem Database. 2-Methyltetrahydrofuran-3-one (CID 18522).
Sources
A Technical Guide to the Natural Occurrence of 4-Methyloxolan-3-one in Volatiles
Abstract
4-Methyloxolan-3-one, a heterocyclic ketone, is a significant volatile organic compound contributing to the aroma profile of various natural products. This technical guide provides a comprehensive overview of its natural occurrence, with a particular focus on its presence in food and plant volatiles. We delve into the biosynthetic pathways, analytical methodologies for its detection and quantification, and its sensory properties. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the fundamental and applied aspects of this intriguing aroma compound.
Introduction to this compound
This compound, also known by synonyms such as 2-methyltetrahydrofuran-3-one and coffee furanone, is a five-membered heterocyclic compound with the chemical formula C₅H₈O₂.[1] Its structure consists of a tetrahydrofuran ring with a methyl group at the 2-position and a ketone group at the 3-position. This compound is a key contributor to the desirable aroma of roasted coffee, imparting a pleasant, sweet, and caramel-like character with nutty undertones.[1] Beyond coffee, its presence has been noted in a variety of other natural sources, where it plays a crucial role in the overall sensory experience.
The formation of this compound can occur through multiple pathways. In many processed foods, it is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3][4] This reaction is responsible for the browning and flavor development in a wide range of cooked foods.[2][5] However, evidence also points to its biosynthesis in certain plants, indicating a natural origin independent of thermal processing.[3][4]
This guide will explore the dual nature of its origin, distinguishing between its formation as a process-induced flavorant and its role as a natural volatile constituent in various biological systems.
Natural Occurrence and Distribution
The presence of this compound and related furanones has been documented in a diverse array of natural sources, ranging from fruits and vegetables to fermented products and even as insect pheromones.[2] Understanding its distribution is critical for flavor chemists aiming to replicate or enhance natural aromas and for scientists investigating biosynthetic pathways in different organisms.
In Fruits and Plants
Several fruits are known to contain furanones, which contribute significantly to their characteristic sweet and fruity aromas. While much of the research has focused on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and its derivatives in fruits like strawberries, raspberries, and pineapples, the underlying biosynthetic principles are relevant to other furanones.[2][3][6]
-
Strawberries: The biosynthesis of furanones in strawberries has been extensively studied, with D-fructose-1,6-diphosphate identified as a key natural precursor.[3][7]
-
Tomatoes: Furanones are among the volatile compounds identified in tomatoes, contributing to their complex aroma profile.[2][8]
-
Oak Wood: While not a fruit, oak wood, particularly species like Quercus mongolica and Quercus serrata, naturally contains related lactone compounds such as cis-3-methyl-4-octanolide (whisky lactone), which are extracted during the aging of spirits in oak barrels.[9][10]
In Coffee
Roasted coffee is arguably the most well-known source of this compound, where it is a key impact compound in the overall aroma.[1][11] Its formation during roasting is a classic example of the Maillard reaction.[12] The concentration of this and other volatile compounds is influenced by the coffee bean variety (e.g., Arabica vs. Robusta), roasting conditions (time and temperature), and brewing methods.[11][13][14]
| Source | Typical Concentration | Formation Pathway | Reference |
| Roasted Coffee | ~30 ppm | Maillard Reaction | [1] |
| Strawberries | Variable | Biosynthesis | [3][7] |
| Tomatoes | Variable | Biosynthesis | [2][8] |
In Other Food Products
The Maillard reaction and fermentation processes can lead to the formation of this compound and related furanones in a variety of other food products:
-
Soy Sauce and Beer: Certain yeasts can produce furanones during the fermentation stages of soy sauce and beer production.[2]
-
Cooked Meats: The heating of meat can generate a complex mixture of volatile compounds, including furanones, through the Maillard reaction.[15]
Biosynthesis and Formation Pathways
The pathways leading to the formation of this compound are diverse and depend on the biological or processing context.
Maillard Reaction
In thermally processed foods, the Maillard reaction is the primary route for the formation of this compound. This non-enzymatic browning reaction involves the condensation of a reducing sugar with an amino acid, followed by a cascade of complex reactions. The specific precursors and reaction conditions dictate the final profile of volatile compounds.
Biosynthesis in Plants
The biosynthesis of furanones in plants is an area of active research. In strawberries, studies have shown that D-fructose-6-phosphate is a likely precursor to Furaneol.[7] While the complete enzymatic pathway for this compound has not been fully elucidated in plants, it is believed to involve intermediates of sugar metabolism.[3][7] In plants, these furanones are often stabilized through glucosylation, forming non-volatile glycosides that can later release the volatile aglycone.[3][4]
Below is a conceptual diagram illustrating the potential biosynthetic and formation pathways of this compound.
Caption: Biosynthesis and Formation Pathways of this compound.
Analytical Methodologies
The accurate identification and quantification of this compound in complex volatile mixtures require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method employed for this purpose.
Sample Preparation and Extraction
The choice of extraction method is crucial and depends on the sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatiles in both liquid and solid samples.[8][16] It involves exposing a coated fiber to the headspace above the sample, where volatile compounds are adsorbed. The fiber is then desorbed in the hot inlet of a gas chromatograph.
-
Solvent Extraction: This traditional method involves extracting the volatile compounds from the sample using an organic solvent. It is often followed by a concentration step.[11]
-
Simultaneous Distillation-Extraction (SDE): This technique is effective for isolating volatile and semi-volatile compounds from aqueous samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Gas Chromatography (GC): A capillary column with a suitable stationary phase (e.g., polar or non-polar) is used to separate the components of the volatile mixture based on their boiling points and polarities.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).
Olfactometry
Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a detector.[11][16] This allows for the identification of odor-active compounds in a complex mixture, even those present at very low concentrations.
Below is a diagram illustrating a typical analytical workflow for the analysis of this compound.
Caption: Analytical Workflow for this compound Analysis.
Experimental Protocol: HS-SPME-GC-MS Analysis of Coffee Volatiles
-
Sample Preparation: Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.
-
Internal Standard: Add 10 µL of an internal standard solution (e.g., 2-methyl-3-heptanone in methanol) to the vial.
-
Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption and GC-MS Analysis:
-
Immediately insert the SPME fiber into the GC inlet heated to 250°C for 5 minutes for thermal desorption.
-
GC Column: Use a DB-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Electron ionization at 70 eV, with a scan range of m/z 35-350.
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and spectral libraries. Quantify using the peak area ratio of the analyte to the internal standard.
Sensory Properties and Biological Activity
Sensory Properties
This compound is characterized by a pleasant, sweet, caramel-like aroma with nutty nuances.[1] Its low odor threshold makes it a significant contributor to the overall flavor profile of foods in which it is present, even at low concentrations. The sensory perception of this and other volatile compounds can be influenced by the food matrix and the presence of other aroma compounds.[17]
Biological Activity
While the primary interest in this compound is its sensory impact, some furanones have been shown to possess biological activities. For instance, certain food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[2] Additionally, some furanones can act as inter-organism signal molecules, such as pheromones in insects.[2] The potential biological activities of this compound warrant further investigation, particularly for professionals in drug development.
Conclusion
This compound is a versatile volatile compound with a significant impact on the aroma of a wide range of natural and processed products. Its dual origin, through both biosynthesis in plants and formation via the Maillard reaction, makes it a fascinating subject of study. A thorough understanding of its natural occurrence, formation pathways, and analytical methodologies is essential for researchers and professionals in flavor chemistry, food science, and related fields. Future research should focus on elucidating the complete biosynthetic pathways in various organisms and exploring the potential biological activities of this important aroma compound.
References
-
The naturally occurring furanones: formation and function from pheromone to food. [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). [Link]
-
Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. [Link]
-
cis-3-Methyl-4-octanolide. [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). [Link]
-
Studies on the biosynthesis of ralfuranones in Ralstonia solanacearum. [Link]
-
Coffee furanone - Wikipedia. [Link]
-
cis-3-Methyl-4-octanolide - Wikipedia. [Link]
-
AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. [Link]
-
4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. [Link]
-
trans-4-hydroxy-3-methyloctanoic acid lactone - NIST WebBook. [Link]
-
Advances in Fruit Aroma Volatile Research. [Link]
-
Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis. [Link]
-
cis-oak lactone 2(3H)-furanone, 5-butyldihydro-4-methyl-, (4R,5R). [Link]
-
Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. [Link]
-
VOLATILE CONSTITUENTS AND CHARACTER IMPACT COMPOUNDS OF SELECTED FLORIDA'S TROPICAL FRUIT. [Link]
-
Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars. [Link]
-
Detection and quantification of 4(5)-methylimidazole in cooked meat. [Link]
-
Volatiles in raspberry. [Link]
-
Coffee volatile compounds. [Link]
-
Characterization of the Lactone Volatile Compounds in Different Types of Peach (Prunus persica L.) Fruit and Evaluations of Their Contributions to Fruit Overall Aroma. [Link]
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Molecular sensory science elucidates the contribution of methyl ketones to the creamy aroma of Monascus-fermented cheese. [Link]
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Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. [Link]
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3-Methyl-4-octanolide - Grokipedia. [Link]
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Meaty Aroma Compounds Enhance MSG Umami Perception Through Allosteric Modulation of T1R1/T1R3 Receptor: Evidence from Nasal Clip Sensory Evaluation and Molecular Dynamics Simulation. [Link]
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Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. [Link]
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Toxicological evaluation of two novel bitter modifying flavour compounds. [Link]
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4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. [Link]
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4-Methyloxolan-3-one molecular weight and formula C5H8O2
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes structural differentiation, synthesis logic, and analytical validation.
CAS: 89364-27-2 | Formula:
Executive Summary & Structural Distinction
4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) is a cyclic ketone often misidentified in literature due to the prominence of its structural isomer, 2-methyloxolan-3-one (Coffee Furanone). While the 2-isomer is a ubiquitous flavor compound, the 4-methyl isomer serves as a specialized chiral building block in pharmaceutical synthesis and a specific degradation marker in lignocellulosic biomass analysis.
Critical Distinction:
-
Target Compound (4-Methyl): The methyl group is at the
-position relative to the ether oxygen, adjacent to the carbonyl. This creates a unique steric environment for nucleophilic attacks at the carbonyl carbon. -
Common Isomer (2-Methyl): The methyl group is at the
-position (next to the ether oxygen).
| Property | This compound | 2-Methyloxolan-3-one (Isomer) |
| CAS Number | 89364-27-2 | 3188-00-9 |
| Primary Utility | Chiral Intermediate, Biomass Marker | Flavor/Fragrance (Coffee, Bread) |
| Chirality | Chiral center at C4 | Chiral center at C2 |
| Boiling Point | ~140–145 °C (est.) | 139 °C |
Physicochemical Profile
| Parameter | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 100.12 g/mol | |
| Physical State | Colorless to pale yellow liquid | Hygroscopic |
| Solubility | Soluble in alcohols, THF, DCM | Miscible with water (partial) |
| Density | 1.04 g/mL (approx.)[1] | Based on isomeric data |
| Stability | Sensitive to strong bases | Prone to aldol condensation |
Synthesis & Manufacturing Protocols
For research applications requiring high enantiomeric purity, the oxidative conversion of 4-methyltetrahydrofuran-3-ol is the preferred route. This method avoids the thermodynamic mixtures often resulting from cyclization strategies.
Protocol A: Swern Oxidation (Lab Scale)
Objective: Conversion of (3R,4S)-4-methyltetrahydrofuran-3-ol to the corresponding ketone without racemization.
Reagents:
-
Oxalyl chloride (
) -
Dimethyl sulfoxide (DMSO)[2]
-
Triethylamine (
)[3] -
Dichloromethane (DCM, anhydrous)
Workflow:
-
Activation: Cool a solution of oxalyl chloride (1.1 eq) in DCM to -78 °C. Add DMSO (2.2 eq) dropwise. Stir for 15 minutes.
-
Addition: Add 4-methyltetrahydrofuran-3-ol (1.0 eq) in DCM dropwise, maintaining temperature below -60 °C to prevent side reactions. Stir for 30 minutes.
-
Termination: Add
(5.0 eq) and allow the reaction to warm to room temperature over 1 hour. -
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Industrial Biomass Derivation (Contextual)
In biomass research, this compound is generated via the pyrolysis of lignocellulose (specifically Picea abies and Jute fibers). It serves as a fingerprint for the degradation of hemicellulose-lignin complexes, often appearing alongside furfural derivatives.
Figure 1: Step-wise oxidative synthesis pathway for high-purity generation of this compound.
Analytical Characterization (Self-Validating Logic)
To validate the identity of this compound and ensure it is not the 2-methyl isomer, use the following spectroscopic logic.
Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]
-
NMR (CDCl
, 400 MHz):-
Distinctive Feature: Look for the methyl doublet. In the 4-methyl isomer, the methyl group couples to the methine at C4.
-
C2 Protons: The protons at C2 (adjacent to ether oxygen) will appear as a complex AB system or singlet (depending on conformation) around
3.8–4.1 ppm, without methyl coupling. -
Contrast with 2-Methyl Isomer: The 2-methyl isomer would show a quartet-like multiplet at C2 due to the methyl group attachment.
-
Mass Spectrometry (GC-MS)[7]
-
Fragmentation Pattern:
-
Molecular Ion:
. -
Base Peak: Often
(Acetyl) or (Loss of CO). -
Differentiation: The loss of the methyl group (
) is less favorable in the 4-position compared to the 2-position (where the resulting oxocarbenium ion is better stabilized).
-
Figure 2: Analytical decision tree for distinguishing this compound from its common regioisomer.
Applications in Drug Development[1][8][9][10]
Chiral Scaffolding
The this compound motif provides a rigid, polar scaffold for:
-
Nucleoside Analogs: The furanose ring mimics the sugar backbone of DNA/RNA. The C4-methyl group introduces steric bulk that can block metabolic degradation by nucleases.
-
Kinase Inhibitors: The ketone allows for reductive amination to introduce amine-based pharmacophores, while the ether oxygen functions as a hydrogen bond acceptor in the ATP-binding pocket.
Metabolic Stability
Incorporating the oxolane ring improves water solubility compared to carbocyclic analogs (
Safety & Handling (MSDS Summary)
-
Hazards: Combustible liquid. Causes skin and eye irritation.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is prone to oxidation and polymerization if exposed to air and light.
-
Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
-
Chemical Identification: National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 12218683, this compound. Retrieved from [Link]
-
Biomass Pyrolysis Context: del Río, J. C., et al. (2009). Structural Characterization of the Lignin from Jute (Corchorus capsularis) Fibers. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Isomer Distinction (2-Methyl): FooDB. (2025). Compound Summary: Dihydro-2-methyl-3(2H)-furanone.[1] Retrieved from [Link]
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dihydro-4-methyl-3(2H)-furanone IUPAC nomenclature
An In-Depth Technical Guide on the IUPAC Nomenclature of Dihydro-4-methyl-3(2H)-furanone
Abstract
The precise and unambiguous naming of chemical structures is a cornerstone of scientific communication, particularly in the fields of chemical research and drug development. Furanones, a class of heterocyclic compounds, are of significant interest due to their prevalence in natural products, their role as key aroma and flavor components, and their utility as scaffolds in medicinal chemistry. This technical guide provides a detailed deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specific furanone derivative: dihydro-4-methyl-3(2H)-furanone. By elucidating the systematic rules and logic underpinning its name, this document serves as a comprehensive resource for researchers, scientists, and professionals, ensuring clarity and precision in the documentation and communication of chemical entities.
Part 1: Foundational Principles of Heterocyclic Ketone Nomenclature
The IUPAC system for naming organic compounds is a logical, rule-based framework designed to assign a unique, descriptive name to every distinct chemical structure. For heterocyclic compounds like furanones, this system builds upon the foundational name of the parent ring system.
-
Parent Heterocycle : The core of the name is derived from the parent heterocyclic ring. In this case, the parent is furan , a five-membered aromatic ring containing one oxygen atom.
-
Principal Functional Group : The highest priority functional group dictates the suffix of the name. According to IUPAC rules, a ketone takes precedence over many other groups and is denoted by the suffix -one .[1][2] When a ketone's carbonyl group (>C=O) replaces a methylene group (>CH2) within a ring, the "-one" suffix is appended to the name of the parent ring system.[3][4]
-
Numbering Convention : For monocyclic heterocycles, the heteroatom is assigned position 1. The ring is then numbered to give the principal functional group the lowest possible locant (position number). Subsequent numbering continues around the ring in a direction that assigns the lowest possible locants to any other substituents.[5][6]
Part 2: Systematic Derivation of Dihydro-4-methyl-3(2H)-furanone
The name "dihydro-4-methyl-3(2H)-furanone" can be systematically dissected to reveal the precise structure of the molecule. The following steps illustrate the application of IUPAC rules.
Step 1: Identifying the Parent Ring and Principal Functional Group
The base name "furanone" indicates a furan ring containing a ketone functional group.
Step 2: Numbering the Ring System
This is the most critical step for correctly assigning locants to all features of the molecule.
-
Assign Position 1 : The oxygen atom in the furan ring is assigned the locant 1 .
-
Lowest Locant for the Ketone : The name specifies a "3-furanone," meaning the carbonyl group is at position 3. To achieve this, numbering must proceed clockwise from the oxygen atom. If numbered counter-clockwise, the carbonyl would be at position 4, which violates the lowest locant rule.
-
Final Numbering : The established numbering is therefore: O(1) -> C(2) -> C(3) -> C(4) -> C(5).
The diagram below illustrates the correct numbering of the heterocyclic core.
Caption: IUPAC numbering of the 4-methylfuran-3-one core.
Step 3: Defining Saturation - "Dihydro" and Indicated Hydrogen "(2H)"
The parent molecule, furan, is aromatic with two double bonds. The formation of a furanone removes one of these. The remaining prefixes define the saturation of the rest of the ring.
-
Dihydro : This prefix indicates the addition of two hydrogen atoms to the parent furanone structure, which saturates the remaining C=C double bond. The result is a fully saturated ring.
-
Indicated Hydrogen (2H) : In a partially unsaturated system, the position of remaining saturated atoms must be specified. In this fully saturated system, the (2H) notation explicitly denotes that position 2 is a saturated carbon (a CH₂ group). While somewhat redundant for a fully saturated ring that could be named with "tetrahydro," this style is sometimes used to emphasize the specific location of hydrogenation relative to a parent unsaturated system.
Step 4: Placing the Substituent - "4-methyl"
Following the numbering established in Step 2, a methyl group (-CH₃) is attached to the carbon at position 4 .
Step 5: Assembling the Final Name
Combining these elements in the standard IUPAC order (substituents, saturation, parent ketone) yields the full name: dihydro-4-methyl-3(2H)-furanone .
Part 3: Nomenclature Workflow and Alternative Naming Systems
To ensure consistent and accurate naming, a logical workflow should be followed. This process is universal for many heterocyclic systems.
Caption: Logical workflow for the systematic IUPAC naming of substituted heterocycles.
Alternative IUPAC Names and Isomeric Considerations
While "dihydro-4-methyl-3(2H)-furanone" is a valid systematic name, IUPAC nomenclature often provides for other accepted names, including Preferred IUPAC Names (PINs).
-
PIN System : For fully saturated rings, it is often preferred to name the compound as a derivative of the saturated parent hydride. The saturated 5-membered ring with one oxygen is oxolane (the PIN for tetrahydrofuran). Therefore, a more formal PIN for this structure would be 4-methyloxolan-3-one .
-
Common Isomer - A Point of Clarification : It is critical for researchers to be aware of a common, structurally isomeric furanone: dihydro-4-methyl-2(3H)-furanone (CAS 1679-49-8).[7][8][9] This compound, also known as β-methyl-γ-butyrolactone, differs in the position of the ketone group (position 2 instead of 3).[8][9] This small change in a number corresponds to a distinct chemical entity with different properties. The NIST Chemistry WebBook lists several synonyms for this isomer, highlighting the importance of using the precise IUPAC name to avoid ambiguity.[8][9] PubChem similarly distinguishes between isomers like 2-methyloxolan-3-one and 4-methyl-5-pentyloxolan-2-one, reinforcing the principle that locants are key to defining the structure.[10][11]
Data Summary Table
The table below summarizes the components of the IUPAC name for the target molecule.
| Nomenclature Component | Meaning & Rationale |
| furan | The parent is a five-membered heterocyclic ring containing one oxygen atom. |
| -one | Suffix indicating the principal functional group is a ketone.[1][3] |
| 3(...) | Locant indicating the ketone (carbonyl) group is at position 3 of the ring. |
| dihydro- | Prefix indicating the ring is fully saturated (formally, two hydrogens have been added to the parent furan structure). |
| (2H)- | Indicated Hydrogen, specifying that position 2 is a saturated CH₂ group. |
| 4-methyl- | A methyl (-CH₃) substituent is located at position 4 of the ring. |
Conclusion
The IUPAC name dihydro-4-methyl-3(2H)-furanone is a descriptive and systematic identifier that precisely defines a specific molecular architecture. Its correct interpretation and construction rely on a hierarchical set of rules governing the identification of the parent heterocycle, the prioritization of functional groups, the numbering of the ring, and the specification of saturation and substitution. For professionals in research and drug development, a thorough understanding of these principles is not merely an academic exercise; it is a fundamental requirement for ensuring accuracy, avoiding ambiguity with structural isomers, and facilitating effective global collaboration.
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Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
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-
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-
Nomenclature of Heterocyclic Compounds. Scribd. [Link]
-
FR-5.3 Peripheral Numbering. IUPAC Nomenclature. [Link]
-
Nomenclature of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Chemical Properties of 2(3H)-Furanone, dihydro-4-methyl- (CAS 1679-49-8). Cheméo. [Link]
-
IUPAC Rules. University of Calgary. [Link]
-
2(3H)-Furanone, dihydro-4-methyl-. NIST Chemistry WebBook. [Link]
-
Cas 1679-49-8, dihydro-4-methyl 2(3H)-furanone. LookChem. [Link]
-
Naming: IUPAC, Numbering the Substituents Where there is a Ring Parent System. Chemistry Steps. [Link]
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Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. [Link]
-
2(3H)-Furanone, dihydro-4-methyl-. NIST Chemistry WebBook. [Link]
-
2(3H)-Furanone, dihydro-4-methyl-5-pentyl-. PubChem, National Center for Biotechnology Information. [Link]
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Dihydro-2-methyl-3(2H)-furanone. PubChem, National Center for Biotechnology Information. [Link]
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Navigating the Void: A Technical Guide to Safety Assessment for Novel Compounds Lacking a Formal SDS, Using 4-Methyloxolan-3-one as a Case Study
For the diligent researcher, the moment of synthesis or acquisition of a novel compound is one of scientific promise. However, this excitement is coupled with a critical responsibility: ensuring the safe handling of a substance for which a comprehensive Safety Data Sheet (SDS) may not yet exist. This guide addresses this common challenge in drug development and chemical research. Using 4-Methyloxolan-3-one as a practical case study, we will navigate the process of building a robust safety assessment framework in the absence of a formal SDS. This document is not a replacement for an official SDS but rather a technical guide on the principles and methodologies for risk assessment and control.
The Challenge: The Information Void for this compound
A thorough search for a dedicated Safety Data Sheet for this compound reveals a significant information gap. This is a frequent occurrence for newly synthesized or less common chemicals. The absence of a formal SDS necessitates a proactive and systematic approach to hazard evaluation, relying on scientific principles to infer potential risks and establish safe handling protocols. This guide will walk you through this process, transforming an unknown into a manageable risk.
The Foundation of Safety Assessment: Analogue-Based Evaluation
In the absence of direct data, the principle of "read-across" from structurally similar compounds, or analogues, is a cornerstone of toxicological assessment. By examining the known hazards of closely related molecules, we can make informed inferences about the potential risks of the target compound. For this compound, we will consider its positional isomers: 2-Methyloxolan-3-one and 5-Methyloxolan-3-one.
Comparative Analysis of Structural Analogues
| Property | 2-Methyloxolan-3-one (CAS: 3188-00-9) | 5-Methyloxolan-3-one (CAS: 34003-72-0) | This compound (Inferred) |
| Synonyms | Coffee furanone, Dihydro-2-methyl-3(2H)-furanone | 5-Methyldihydrofuran-3(2H)-one | Dihydro-4-methyl-3(2H)-furanone |
| Molecular Formula | C5H8O2 | C5H8O2 | C5H8O2 |
| Molecular Weight | 100.12 g/mol | 100.12 g/mol | 100.12 g/mol |
| GHS Pictograms | Likely and potentially others | ||
| GHS Hazard Statements | H226: Flammable liquid and vapor. | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | Prudent to assume at least H226, H302, H315, and H319. |
| General Toxicity Profile | Flammable liquid.[1][2][3] | Flammable liquid, harmful if swallowed, causes skin and serious eye irritation.[1][4] | Assume a similar or potentially greater hazard profile than the 5-methyl isomer pending further data. |
Expert Insight: The shift of the methyl group from the 2 or 5 position to the 4 position could influence the molecule's electronic distribution and steric hindrance, potentially altering its reactivity and biological interactions. Therefore, a conservative approach dictates that we assume the hazards of the most hazardous analogue.
Predictive Toxicology: In Silico Approaches to Hazard Identification
Where experimental data is lacking, computational methods, specifically Quantitative Structure-Activity Relationship (QSAR) models, can provide valuable insights.[5][6][7] QSAR models are mathematical relationships that correlate the chemical structure of a substance with its biological activity or toxicity.[7]
These models can predict a range of toxicological endpoints, including:
-
Acute oral toxicity (LD50)
-
Skin and eye irritation/corrosion
-
Skin sensitization
-
Mutagenicity
-
Carcinogenicity
-
Aquatic toxicity
Workflow for In Silico Toxicity Prediction:
Trustworthiness and Limitations: While powerful, QSAR predictions are not a substitute for experimental data. Their reliability depends on the quality of the model and whether the new chemical falls within the model's "applicability domain".[8] They are best used as a screening tool to identify potential hazards that require more stringent control measures.
Control Banding: A Pragmatic Framework for Risk Management
For novel or data-poor compounds, "Control Banding" is a highly effective risk management strategy.[4][9][10][11] Originally developed in the pharmaceutical industry for new chemical entities, this approach assigns a compound to a "band" based on its potential hazards, which then corresponds to a pre-defined set of control measures.[9][11]
The Control Banding Process:
Based on the data from its analogues, this compound would likely fall into a medium to high hazard band, necessitating handling within a certified chemical fume hood at a minimum.
Recommended Safe Handling Protocol for this compound
In the absence of a formal SDS, a conservative and rigorous safe handling protocol is mandatory.[12] The following steps should be considered the minimum standard for handling this compound and other novel compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. For splash hazards, chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12]
-
Hand Protection: Use chemically resistant gloves. Given the ketone functional group, nitrile gloves may offer adequate splash protection, but this should be verified. For prolonged contact, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood with a face velocity appropriate for the work being done.
-
Ventilation: The laboratory should have adequate general ventilation.
First-Aid Measures (Based on Analogue Data)
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Waste Management
-
Spills: In the event of a spill, evacuate the immediate area. For small spills within a fume hood, use an absorbent material compatible with flammable liquids to clean up the spill. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the appropriate emergency response team.
-
Waste Disposal: All waste containing this compound should be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Conclusion: A Framework for Proactive Safety
The case of this compound exemplifies a critical reality in scientific research: the need to work safely with compounds for which comprehensive hazard data is not yet available. By employing a systematic approach that includes analogue-based assessment, in silico predictive toxicology, and pragmatic risk management strategies like control banding, researchers can confidently manage the risks associated with novel chemical entities. This proactive, science-driven approach to safety is not only a regulatory necessity but also a hallmark of scientific excellence and ethical responsibility.
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Control Banding: An Effective Way to Better Evaluate Chemical Hazards. (2011, May 30). EHS Daily Advisor. Retrieved from [Link]
-
Control banding guideline - Canada.ca. (2026, February 12). Retrieved from [Link]
-
Control banding. Wikipedia. Retrieved from [Link]
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-
Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (2022). PMC. Retrieved from [Link]
-
Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. (2017). PMC. Retrieved from [Link]
-
A QSAR for Baseline Toxicity: Validation, Domain of Application, and Prediction. (2004, November 4). Chemical Research in Toxicology. Retrieved from [Link]
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- 4. Control Banding | CDC [cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CCOHS: Control Banding [ccohs.ca]
- 10. Control Banding: An Effective Way to Better Evaluate Chemical Hazards - EHSLeaders [ehsleaders.org]
- 11. Control banding - Wikipedia [en.wikipedia.org]
- 12. twu.edu [twu.edu]
Metabolic Pathways and Biosynthetic Mechanisms of 4-Methyl Substituted Furanones: A Comprehensive Technical Guide
Executive Summary
4-Methyl substituted furanones—most notably 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Abhexone) —are a class of heterocyclic organic compounds characterized by a furanone ring core with varying alkyl and hydroxyl substituents[1]. While historically prized in the flavor and fragrance industries for their intensely sweet, caramel-like, and fruity sensory profiles, recent biochemical research has repositioned these molecules as critical nodes in both plant secondary metabolism and bacterial quorum sensing[2][3].
This technical guide provides an in-depth analysis of the metabolic pathways that generate 4-methyl substituted furanones across plant, microbial, and non-enzymatic systems. It is designed for researchers and drug development professionals seeking to leverage these pathways for biotechnological flavor synthesis, quorum-sensing inhibition, and metabolic engineering.
In Planta Biosynthesis: The Strawberry Model (HDMF)
The biosynthesis of HDMF in Fragaria × ananassa (strawberry) represents the most thoroughly elucidated plant pathway for 4-methyl substituted furanones. The process is tightly regulated by fruit ripening and is initiated from primary carbohydrate metabolism[4].
The Core Enzymatic Cascade
Radiotracer studies have confirmed that the carbon skeleton of HDMF is derived directly from D-fructose-1,6-bisphosphate [2]. Through a series of uncharacterized steps likely involving carbohydrate cleavage and dehydration, the highly reactive intermediate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) is formed.
Because HMMF is an unstable and potentially cytotoxic electrophile, it must be rapidly reduced. This critical detoxification and flavor-generating step is catalyzed by Fragaria × ananassa enone oxidoreductase (FaEO) , an enzyme initially classified as a quinone oxidoreductase (FaQR)[4].
Mechanistic Causality: FaEO is NAD(P)H-dependent. It specifically transfers the 4R-hydride of NAD(P)H to the exocyclic C6 carbon of HMMF. This stereospecific hydride transfer generates an enolate intermediate that is subsequently protonated to yield HDMF[4]. Following this, an O-methyltransferase (FaOMT) can utilize S-adenosylmethionine (SAM) to methylate HDMF, producing 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, or mesifuran)[4].
Diagram 1: The core HDMF biosynthetic pathway in strawberry, highlighting the critical FaEO reduction step.
Transcriptional Regulation
The expression of the FaEO gene is not constitutive; it is synergistically activated during ripening by a transcription factor complex consisting of an Ethylene Response Factor (FaERF#9) and an MYB transcription factor (FaMYB98). FaMYB98 binds directly to the FaEO promoter, while FaERF#9 interacts physically with FaMYB98 in trans, amplifying promoter activation by approximately 14-fold[4].
Microbial Metabolism and Quorum Sensing
Microbial systems produce 4-methyl substituted furanones through entirely different evolutionary pathways, serving functions ranging from carbon metabolism to intercellular communication.
Biotechnological Fermentation by Zygosaccharomyces rouxii
For industrial bio-flavor production, the halotolerant yeast Zygosaccharomyces rouxii is utilized to convert D-fructose-1,6-bisphosphate into HDMF[5][6]. Unlike the plant pathway, trapping experiments using o-phenylenediamine have revealed that Z. rouxii generates 1-deoxy-2,3-hexodiulose-6-phosphate as a highly reactive α-dicarbonyl intermediate[6]. This intermediate is subsequently reduced by cytosolic NAD(P)H-dependent enzymes to yield HDMF. This pathway is heavily dependent on the cellular energy state and is optimized at a slightly acidic pH (5.1) under salt stress, which stimulates HDMF excretion[2].
The LuxS Pathway: Furanones as Signaling Precursors
Diagram 2: The LuxS-mediated bacterial quorum sensing pathway generating a 4-methyl furanone intermediate.
Non-Enzymatic Generation: The Maillard Reaction
In thermally processed foods (e.g., roasted coffee, soy sauce), 4-methyl substituted furanones like HDMF and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (HEMF) are generated non-enzymatically via the Maillard reaction[7][8].
When pentose sugars (e.g., ribose, xylose) or hexoses are heated with amino acids (e.g., alanine, glycine), they undergo 2,3-enolization to form 1-deoxyosones. Through Strecker degradation and subsequent cyclization, these precursors condense into furanones[7]. The presence of specific amino acids dictates the alkyl substitution pattern; for instance, the ethyl group in HEMF is heavily influenced by the specific Strecker aldehydes present in the matrix[7].
Quantitative Data Summaries
To facilitate comparative analysis for metabolic engineering, the kinetic and metabolic parameters of the key enzymes involved in these pathways are summarized below.
Table 1: Kinetic and Metabolic Parameters of Furanone-Associated Enzymes
| Enzyme | Source Organism | Primary Substrate | Cofactor | Apparent | Biological Function |
| FaEO (Enone Oxidoreductase) | Fragaria × ananassa | HMMF | NAD(P)H | N/A (Highly reactive) | Reduction of toxic enone to stable HDMF[4] |
| FaOMT (O-Methyltransferase) | Fragaria × ananassa | HDMF | SAM | ~5 mM (HDMF)~5 µM (SAM) | Methylation to DMMF (Mesifuran)[4] |
| LuxS (S-ribosylhomocysteinase) | E. coli / P. gingivalis | S-ribosylhomocysteine | Fe | ~10-50 µM | Cleavage to 4-hydroxy-5-methyl-3(2H)-furanone[3] |
| UGT71K3a (Glucosyltransferase) | Vitis vinifera | 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone | UDP-Glucose | ~1.2 mM | Biocatalytic glucosylation for prodrug/proflavor stabilization[9] |
Experimental Protocols & Workflows
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems for the extraction, quantification, and enzymatic assay of 4-methyl substituted furanones.
Protocol 1: Extraction and GC-MS/MS Quantification of Furanones
Furanones are highly volatile, water-soluble, and prone to rapid degradation or enzymatic glycosylation post-harvest. This Solid-Phase Microextraction (SPME) protocol mitigates these issues.
Step-by-Step Methodology:
-
Sample Quenching & Preparation: Homogenize 3.0 g of tissue (e.g., strawberry pulp or yeast pellet) directly into 5 mL of a saturated NaCl solution within a 15 mL headspace vial[4].
-
Causality: The saturated NaCl serves a dual purpose. First, it induces a "salting-out" effect, drastically reducing the solubility of polar furanones in the aqueous phase and driving them into the headspace. Second, the high osmotic stress instantly denatures endogenous glycosyltransferases (like UGT71K3) that would otherwise convert HDMF into non-volatile glucosides during extraction.
-
-
Internal Standardization: Spike the homogenate with 10 µL of an internal standard (e.g., 2-methyl-3-heptanone or isotopically labeled 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3) to validate extraction efficiency and allow for absolute quantification[4][10].
-
SPME Adsorption: Seal the vial with a PTFE/silicone septum. Incubate at 25°C for 20 minutes to reach equilibrium. Expose a DVB/CAR/PDMS SPME arrow fiber to the headspace for 30 minutes[4].
-
Thermal Desorption & GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes.
-
Causality for Column Selection: You must use a polar polyethylene glycol (PEG) column (e.g., DB-WAX). Furanones possess a hydroxyl group on a conjugated ring, making them highly prone to hydrogen bonding. Using a standard non-polar column (e.g., HP-5) will result in severe peak tailing and loss of signal resolution.
-
-
Validation: Run a blank fiber between every 5 samples to ensure no carryover. Quantify via MS/MS Multiple Reaction Monitoring (MRM) using the ratio of the analyte peak area to the internal standard peak area.
Diagram 3: Self-validating workflow for the extraction and GC-MS/MS analysis of volatile furanones.
Protocol 2: In Vitro Enzymatic Assay for FaEO Activity
To validate the reduction of HMMF to HDMF by recombinant enone oxidoreductases.
-
Reaction Mixture: In a 1 mL quartz cuvette, combine 50 mM Tris-HCl buffer (pH 7.5), 100 µM NADH, and 10 µg of purified recombinant FaEO enzyme[4].
-
Baseline Establishment: Monitor the absorbance at 340 nm (A340) for 2 minutes to establish a stable baseline and ensure no background NADH oxidation is occurring.
-
Reaction Initiation: Add 50 µM of synthetically prepared HMMF to initiate the reaction.
-
Kinetic Monitoring: Continuously monitor the decrease in A340 (representing the oxidation of NADH to NAD+) over 10 minutes at 25°C.
-
Causality: Because HMMF is highly unstable, it must be synthesized fresh or generated in situ. The stoichiometric oxidation of NADH directly correlates with the reduction of the exocyclic double bond of HMMF, providing a real-time, self-validating measure of enzyme kinetics.
-
References
1.1 2.10 3.4 4.2 5.3 6.5 7.6 8.7 9.8 10.9
Sources
- 1. 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | 698-10-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical and Sensory Characteristics of Soy Sauce: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Advanced Application Note: Synthesis of 4-Methyloxolan-3-one
Executive Summary
4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) is a valuable heterocyclic scaffold found in various bioactive natural products and flavoring agents (e.g., coffee volatiles, meat aromas).[1] Its structural motif—a five-membered ether ring with a
This guide details a robust, scalable protocol for synthesizing this compound from acyclic ester precursors.[1] Unlike oxidative routes starting from cyclic alcohols, this de novo synthesis allows for precise control over substitution patterns and stereochemistry (if chiral starting materials are used).[1] The strategy relies on a Williamson ether synthesis followed by a regioselective Dieckmann condensation and decarboxylation.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals an acyclic diester precursor suitable for intramolecular cyclization.
-
Target: this compound[1]
-
Disconnection: C2–C3 bond (Dieckmann logic).[1]
-
Key Intermediate: Methyl 4-methyl-3-oxotetrahydrofuran-2-carboxylate (or regioisomer).[1]
-
Acyclic Precursor: Methyl 3-(2-methoxy-2-oxoethoxy)-2-methylpropionate.[1]
-
Starting Materials: Methyl 3-hydroxy-2-methylpropionate (Roche Ester) and Methyl bromoacetate.[1]
This route is advantageous because Methyl 3-hydroxy-2-methylpropionate is commercially available in both racemic and enantiopure forms, potentially enabling the asymmetric synthesis of the target.[1]
Experimental Protocol
Phase 1: Backbone Assembly (Williamson Ether Synthesis)[1]
Objective: Synthesize the acyclic diester Methyl 3-(2-methoxy-2-oxoethoxy)-2-methylpropionate.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 3-hydroxy-2-methylpropionate | 1.0 | Nucleophile |
| Methyl bromoacetate | 1.1 | Electrophile |
| Sodium Hydride (60% in oil) | 1.2 | Base |
| THF (Anhydrous) | Solvent | Medium |
| Tetrabutylammonium iodide (TBAI) | 0.05 | Catalyst |[1]
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Deprotonation: Charge the flask with NaH (1.2 equiv) and wash with dry hexane to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate) and cool to 0°C.
-
Addition: Dropwise add Methyl 3-hydroxy-2-methylpropionate (1.0 equiv) dissolved in minimal THF over 30 minutes. Evolution of
gas will be observed. Stir at 0°C for 1 hour to ensure complete alkoxide formation. -
Alkylation: Add TBAI (5 mol%) followed by the dropwise addition of Methyl bromoacetate (1.1 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the alcohol.
-
Workup: Quench carefully with saturated
solution at 0°C. Extract with Diethyl Ether ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to obtain the diester as a colorless oil.
Phase 2: Ring Closure (Dieckmann Condensation)[1]
Objective: Cyclize the diester to form the
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Diester (from Phase 1) | 1.0 | Substrate |
| Sodium Methoxide (NaOMe) | 1.5 | Base |
| Methanol (Anhydrous) | Solvent | Medium |
| Toluene | Solvent | Azeotrope (Optional) |[1]
Protocol:
-
Setup: Use a dry flask under nitrogen atmosphere.
-
Cyclization: Dissolve the diester in anhydrous Methanol (0.2 M). Add NaOMe (1.5 equiv) in one portion.
-
Reflux: Heat the reaction to reflux (65°C) for 4–6 hours. The solution will turn yellow/orange indicating enolate formation.
-
Mechanistic Note: The cyclization can occur via two pathways. However, both pathways lead to a scaffold that, upon decarboxylation, yields the 4-methyl substituted ketone. The thermodynamic product is driven by the stability of the resulting enolate.
-
Workup: Cool to room temperature. Acidify with 1M HCl until pH ~4.
-
Extraction: Extract with DCM (
). The product is the cyclic -keto ester (mixture of keto/enol tautomers).[1] Dry and concentrate. This intermediate is often used directly in the next step without rigorous purification.
Phase 3: Hydrolysis and Decarboxylation
Objective: Remove the ester directing group to yield this compound.
Protocol:
-
Hydrolysis: Dissolve the crude
-keto ester in a mixture of 6M HCl and Acetic Acid (1:1 v/v). -
Decarboxylation: Heat the mixture to reflux (100°C) for 4 hours.
evolution will be observed.[1] -
Neutralization: Cool to room temperature. Carefully neutralize with NaOH or
to pH 7. -
Isolation: Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ether or DCM.[1]
-
Final Purification: Distillation (bp ~140-145°C, check pressure) or flash chromatography yields the pure this compound.[1]
Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the logical flow of the Dieckmann condensation.
Figure 1: Synthetic workflow from acyclic precursors to the target furanone.
Critical Analysis & Troubleshooting
Regioselectivity of Dieckmann Condensation
The precursor Methyl 3-(2-methoxy-2-oxoethoxy)-2-methylpropionate is an unsymmetrical 1,6-diester.[1]
-
Path A: Deprotonation at the glycolate
(between ester and ether).[1] This position is highly acidic due to the inductive effect of the ether oxygen. Attack on the distal ester yields a 3-oxo-tetrahydrofuran ring with the methyl group at position 4. -
Path B: Deprotonation at the propionate
(alpha to methyl).[1] This is less acidic (tertiary center vs secondary, plus steric hindrance).[1]
Safety Considerations
-
Sodium Hydride: Reacts violently with water. Use inert atmosphere.
-
Methyl Bromoacetate: Potent lachrymator and alkylating agent.[1] Handle in a fume hood.
-
Exotherms: The Dieckmann condensation is exothermic; control temperature during base addition.
References
-
Dieckmann Condensation Mechanisms: Schaefer, J. P.; Bloomfield, J. J.[1] "The Dieckmann Condensation."[2][3][4][5] Organic Reactions1967 , 15, 1–203.[1] Link
-
Furanone Synthesis Review: Davis, B. R.; Garrett, P. J.[1] "Synthesis of 3(2H)-Furanones." Comprehensive Organic Synthesis1991 , 2, 806–829.[1]
-
Roche Ester Utilization: "Methyl 3-hydroxy-2-methylpropionate as a chiral building block." Sigma-Aldrich Technical Bulletin. Link
-
Related Synthesis (Analogous): Nieman, J. A.; Ennis, M. D.[1][6] "Synthesis of 3-methoxycarbonylmethyl derivatives of dihydroquinolone and dihydrochromenone." J. Org.[6][7][8][9] Chem.2001 , 66, 2175–2177.[1][6] Link[1]
Sources
- 1. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. synarchive.com [synarchive.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-methoxycarbonylmethyl derivatives of dihydroquinolone and dihydrochromenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of Furanone Derivatives
Introduction: The Significance of Saturated Furanones in Modern Chemistry
Furanone derivatives are versatile chemical intermediates, but it is their saturated counterparts, particularly γ-butyrolactones (GBLs) and substituted tetrahydrofurans, that hold significant value in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The selective hydrogenation of the endocyclic double bond of a furanone ring is a critical transformation that imparts specific stereochemistry and biological activity to the resulting molecules. These saturated heterocyclic scaffolds are prevalent in a wide array of natural products and synthetic drugs.[3][4]
This guide provides a comprehensive overview of catalytic hydrogenation protocols for furanone derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the nuances of catalyst selection, reaction optimization, and stereochemical control, providing both theoretical understanding and practical, field-proven protocols.
Core Principles of Furanone Hydrogenation: A Mechanistic Overview
The catalytic hydrogenation of a furanone derivative primarily involves the addition of two hydrogen atoms across the C=C double bond within the furanone ring. This process is typically facilitated by a heterogeneous or homogeneous transition metal catalyst. The general mechanism involves the activation of molecular hydrogen on the metal surface, followed by the sequential transfer of hydrogen atoms to the adsorbed furanone substrate.
The selectivity of the hydrogenation is a key challenge. Chemoselectivity refers to the preferential reduction of the C=C bond over the C=O bond of the lactone. Fortunately, the carbonyl group of a lactone is generally less reactive towards hydrogenation than the endocyclic double bond, allowing for high chemoselectivity with appropriate catalyst selection.[5][6] Stereoselectivity, the control of the three-dimensional arrangement of atoms in the product, is a more complex challenge, particularly when new stereocenters are formed. This is often addressed through the use of chiral catalysts or auxiliaries.
Catalytic Systems for Furanone Hydrogenation
The choice of catalyst is paramount to achieving a successful and selective hydrogenation. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages and disadvantages.
Heterogeneous Catalysis: The Workhorse of Hydrogenation
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are widely used in industrial and laboratory settings due to their ease of separation from the reaction mixture, reusability, and generally lower cost.[7][8]
Palladium-Based Catalysts:
Palladium, particularly palladium on an activated carbon support (Pd/C), is the most common and versatile catalyst for the hydrogenation of furanones.[9] It offers excellent activity for the saturation of the C=C bond under mild conditions.[10][11]
-
Palladium on Carbon (Pd/C): This is the go-to catalyst for simple hydrogenations of furanones to the corresponding lactones.[1][12] It is commercially available in various loadings (e.g., 5% or 10% Pd by weight).[9]
-
Palladium on Other Supports: Supports like silica (SiO₂) and humin-derived activated carbon (HAC) have also been shown to be effective, sometimes offering improved selectivity or activity for specific substrates.[1][10]
Nickel-Based Catalysts:
As a more cost-effective alternative to precious metals, nickel-based catalysts have gained attention. Bimetallic Ni-based catalysts, such as Ni-Fe/SiO₂, have demonstrated high activity and selectivity for the hydrogenation of 2(5H)-furanone to γ-butyrolactone.[13]
Ruthenium and Rhodium-Based Catalysts:
While also used in homogeneous catalysis, supported ruthenium and rhodium catalysts (e.g., Ru/C, Rh/C) can be employed for the hydrogenation of furanone derivatives, sometimes offering different selectivity profiles compared to palladium.[14][15]
Homogeneous Catalysis: Precision and Stereochemical Control
Homogeneous catalysts, which are soluble in the reaction medium, offer superior selectivity, particularly for asymmetric hydrogenations, due to their well-defined molecular structures.[6][16]
Rhodium and Ruthenium Complexes:
Chiral complexes of rhodium and ruthenium are at the forefront of asymmetric hydrogenation. Ligands such as BINAP and its derivatives are commonly used to create a chiral environment around the metal center, enabling the production of enantiomerically enriched lactones.[3][17] These catalysts are particularly valuable in the synthesis of chiral building blocks for pharmaceuticals.[3]
Iridium Complexes:
Iridium catalysts, often in combination with chiral ligands, have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including certain furan and benzofuran derivatives.[18][19][20] They can exhibit high efficiency and enantioselectivity for specific substrate classes.[19]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific furanone derivatives. Safety Precaution: Hydrogenation reactions should always be conducted in a well-ventilated fume hood, and appropriate safety measures for handling flammable gases and pyrophoric catalysts (like dry Pd/C) must be followed.[11][21][22]
Protocol 1: General Procedure for Heterogeneous Hydrogenation of 2(5H)-Furanone to γ-Butyrolactone using Pd/C
This protocol describes a standard procedure for the complete hydrogenation of the C=C bond in a simple furanone.
Materials:
-
2(5H)-Furanone
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent like THF or ethyl acetate)[10]
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
High-pressure reactor or a flask with a hydrogen balloon setup[11]
-
Celite® for filtration
Procedure:
-
Catalyst Handling: In a reaction vessel purged with an inert gas (N₂ or Ar), carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate). Caution: Dry Pd/C is pyrophoric and can ignite in the presence of air and organic solvents.[11][21]
-
Solvent and Substrate Addition: Add the solvent (e.g., methanol) to the reaction vessel, followed by the 2(5H)-furanone substrate.
-
System Purge: Seal the reaction vessel and purge the system several times by evacuating and backfilling with hydrogen gas to remove any residual air.[11]
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.5 MPa to 5 MPa) or use a hydrogen-filled balloon for atmospheric pressure reactions.[10][12] Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-80°C) until the reaction is complete (monitored by TLC, GC, or NMR).[10][12]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Caution: The used catalyst on the Celite® pad is still pyrophoric and should be kept wet and disposed of properly.[11][21]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude γ-butyrolactone, which can be further purified by distillation or chromatography if necessary.
Workflow for Heterogeneous Hydrogenation:
Caption: Workflow for the heterogeneous hydrogenation of furanone.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Furanone Derivative using a Homogeneous Ruthenium-BINAP Catalyst
This protocol provides a general guideline for achieving enantioselective hydrogenation. The specific chiral ligand and reaction conditions will need to be optimized for the substrate of interest.
Materials:
-
Prochiral furanone derivative
-
Chiral Ruthenium catalyst precursor (e.g., [Ru(cod)₂Cl₂])
-
Chiral diphosphine ligand (e.g., (R)- or (S)-BINAP)
-
Degassed solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand in the degassed solvent in the autoclave. Stir the mixture for a period to allow for complex formation.
-
Substrate Addition: Add a solution of the prochiral furanone derivative in the degassed solvent to the autoclave.
-
Reaction: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (typically 1-5 MPa). Heat the reaction mixture to the optimized temperature (e.g., 25-50°C) and stir until the reaction is complete.[3]
-
Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the autoclave with an inert gas.
-
Product Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the chiral product from the catalyst residue.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC.
Logical Relationship in Asymmetric Hydrogenation:
Caption: Key relationships in asymmetric furanone hydrogenation.
Data Summary: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for the hydrogenation of furanone derivatives with different catalytic systems.
| Catalyst System | Substrate | H₂ Pressure | Temperature | Solvent | Yield | Selectivity (e.e. or d.e.) | Reference |
| 4% Pd/HAC | 2-Furanone | 0.5 MPa | Room Temp. | THF | 89% | N/A | [10] |
| Pd₀.₅/SiO₂ | 2(5H)-Furanone | 3.5 MPa | 80°C | Methanol | >99% | 92.6% (GBL selectivity) | [1] |
| 4 wt% Ni–1 wt% Fe/SiO₂ | 2(5H)-Furanone | 4 MPa | 120°C | Dioxane | >99% | 89.5% (GBL selectivity) | [13] |
| Ru-BINAP | 4-(hydroxymethyl)furan-2(5H)-one | 5 MPa | 25-50°C | Methanol | Good | up to 100% e.e. | [3] |
| Ir-Pyridine-Phosphinite | 2- and 3-substituted furans | 5 MPa | 25°C | Dichloromethane | 80-97% | 65-82% e.e. | [19] |
| Rhodium Complex | 2-carboxy-4-chromone | - | - | - | - | >80% e.e. | [5] |
Troubleshooting and Optimization
-
Low Conversion:
-
Catalyst Deactivation: Ensure the catalyst is fresh and handled under inert conditions. Some substrates or impurities can poison the catalyst.
-
Insufficient Hydrogen: For balloon hydrogenations, ensure the balloon remains inflated. For pressure reactions, check for leaks.
-
Poor Mixing: Increase the stirring rate to ensure good contact between the catalyst, substrate, and hydrogen.
-
Reaction Conditions: Increase temperature or hydrogen pressure, but be mindful of potential side reactions.
-
-
Low Selectivity:
-
Chemoselectivity: If over-reduction of the lactone carbonyl is observed, consider a milder catalyst (e.g., a poisoned palladium catalyst) or lower reaction temperature and pressure.
-
Stereoselectivity: For asymmetric reactions, screen different chiral ligands and solvents. Temperature can also have a significant impact on enantioselectivity.
-
Conclusion
The catalytic hydrogenation of furanone derivatives is a powerful and versatile tool for the synthesis of valuable saturated heterocyclic compounds. The choice between heterogeneous and homogeneous catalysis depends on the specific goals of the synthesis. For large-scale production of simple saturated lactones, heterogeneous catalysts like Pd/C offer a robust and economical solution. For the synthesis of complex, chiral molecules, homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral ligands, provide the necessary precision and stereochemical control. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can effectively utilize these protocols to advance their work in drug discovery and chemical synthesis.
References
- Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (n.d.). Google Books.
- Li, X., Lan, X., & Wang, T. (2015). Highly selective catalytic conversion of furfural to γ-butyrolactone. RSC Advances, 5(120), 99121-99125.
- Ding, Z., et al. (2024). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ResearchGate.
- Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activ
- Selective Hydrogenation of Biomass-Derived 2(5H)
- HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (n.d.). RWTH Publications.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Google Books.
- Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material. (2016).
- Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
- Highly Diastereoselective Hydrogenation of Furan-2-carboxylic Acid Derivatives on Heterogeneous Catalysts. (2025).
- 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (n.d.). ResearchGate.
- Pauli, L., Tannert, R., Scheil, R., & Pfaltz, A. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 21(4), 1482–1487.
- Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. (2025).
- Development of Sustainable Catalytic Pathways for Furan Deriv
- Synthesis of Furanone-Fused 1,2-Benzothiazine by Rh(III)
- Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021).
- Iridium‐Catalyzed Asymmetric Hydrogenation of N‐Alkyl α‐Aryl Furan‐Containing Imines. (n.d.). White Rose Research Online.
- Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal C
- Accessing Furan-2(5H)‑one-Substituted Cyclic Ketones via Rh- Catalyzed Carbene/Alkyne Metathesis-Triggered Semipinacol Rearrangement. (2025). American Chemical Society.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen
- Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade C
- Hydrogenation SOP. (n.d.).
- HOMOGENEOUS CATALYSIS. (2023).
- Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (n.d.). PMC.
- Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
- Recent advances in direct asymmetric reaction of furanone. (n.d.). ResearchGate.
- A thermoregulated phase-transfer ruthenium nanocatalyst for the atmospheric hydrogenation of α,β-unsaturated ketones. (n.d.). ResearchGate.
- Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. (n.d.). Chemical Communications (RSC Publishing).
- Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. (n.d.). Green Chemistry (RSC Publishing).
- Iridium-catalyzed asymmetric hydrogenation of olefins. (n.d.). PubMed.
- Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl. (2018). Amanote Research.
- Hydrogenation of furan derivatives on Pd/UiO-66-v. 1. (n.d.). ResearchGate.
- Iridium-catalyzed chemoselective asymmetric hydrogenation of conjugated enones with ferrocene-based multidentate phosphine ligands. (n.d.). Chemical Communications (RSC Publishing).
- Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)
- Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. (2024). Chemical Science (RSC Publishing).
- Asymmetric hydrogenation. (n.d.). Wikipedia.
- Recent Advances in Catalytic Hydrogen
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen
- Rhodium-catalyzed carbonylation of acetylenes under water-gas shift reaction conditions. Selective synthesis of furan-2(5H)-ones. (n.d.). Organometallics - ACS Publications.
- Hydrogenation reaction tips and tricks. (2022). Reddit.
- Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. (2014). The Royal Society of Chemistry.
- Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS 2. (2024). RSC Publishing.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI.
- Diastereoselective hydrogenation in the preparation of fine chemicals. (n.d.). SciSpace.
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-W
- Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews (RSC Publishing).
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Application Notes and Protocols for the Extraction of 4-Methyloxolan-3-one from Biomass
Introduction: The Potential of 4-Methyloxolan-3-one from Renewable Sources
This compound, a heterocyclic ketone, represents a class of valuable chemical building blocks traditionally synthesized through multi-step chemical processes. The growing demand for sustainable and bio-based chemicals has spurred research into the extraction of such compounds directly from renewable biomass. Lignocellulosic biomass, the most abundant plant material on the planet, is a rich source of C5 and C6 sugars, which are precursors to a variety of furan derivatives and other valuable chemicals.[1][2] The conversion of these biomass-derived sugars can lead to the formation of this compound, making its effective extraction a critical step in the valorization of these renewable feedstocks.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solvent extraction methods for isolating this compound from biomass. The protocols detailed herein are synthesized from established principles of natural product extraction and are designed to be robust, scalable, and adaptable to various research and development needs.
Pre-Extraction Processing of Biomass: Preparing the Feedstock for Optimal Yield
The efficiency of solvent extraction is significantly influenced by the physical state of the biomass. Proper pre-treatment is crucial to increase the surface area of the plant material, allowing for enhanced solvent penetration and, consequently, a higher extraction yield.[3]
Protocol 1: Biomass Preparation
-
Sourcing and Selection: Identify and source lignocellulosic biomass with a high potential content of hemicellulose, a primary precursor to furan derivatives.[1][2] Examples include agricultural residues such as corn stover, wheat straw, or forestry residues.
-
Drying: Reduce the moisture content of the biomass to less than 10% (w/w). This can be achieved by air-drying or using a laboratory oven at a controlled temperature (e.g., 60-80°C) to prevent thermal degradation of target compounds.
-
Size Reduction: The dried biomass should be milled or ground to a fine powder. A particle size of 0.5-2.0 mm is generally recommended to maximize the surface area for solvent interaction.[4]
-
Storage: Store the powdered biomass in airtight containers in a cool, dry place to prevent reabsorption of moisture and degradation.
Solvent Extraction Methodologies for this compound
The choice of solvent and extraction technique is paramount for the selective and efficient isolation of this compound. The ideal solvent should have a high affinity for the target molecule, be relatively low in toxicity, and have a boiling point that facilitates easy removal post-extraction. Ethanol is a widely used and effective solvent for extracting a broad range of organic compounds from plant materials and is considered a "green" solvent.[5] 2-Methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF) is another bio-based solvent that has shown promise for extracting bioactive components from natural sources, often with higher extraction yields compared to traditional solvents like hexane.[6]
Method 1: Soxhlet Extraction - A Classic and Exhaustive Approach
Soxhlet extraction is a continuous solid-liquid extraction method that provides a high extraction efficiency with a relatively small amount of solvent.[3][7] The continuous cycling of fresh, hot solvent over the biomass ensures that the extraction proceeds to completion.
Protocol 2: Soxhlet Extraction with Ethanol
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Sample Preparation: Place approximately 20-30 g of the prepared biomass powder into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Add a sufficient volume of 95% ethanol to the round-bottom flask to ensure it can fill the Soxhlet extractor and maintain a continuous reflux. A solvent-to-solid ratio of 10:1 to 20:1 (v/w) is a good starting point.[4]
-
Extraction Process: Heat the ethanol in the round-bottom flask to its boiling point. The ethanol vapor will travel up to the condenser, where it will cool and drip down onto the biomass in the thimble. Once the extractor is filled with ethanol, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask. This cycle is repeated for a designated period.
-
Extraction Duration and Temperature: Continue the extraction for 6-8 hours. The temperature should be maintained at the boiling point of ethanol (approximately 78°C).
-
Solvent Recovery: After the extraction is complete, the ethanol containing the extracted this compound is collected from the round-bottom flask. The solvent can be removed using a rotary evaporator to concentrate the extract.[5]
Experimental Workflow for Soxhlet Extraction
Caption: Workflow for Soxhlet extraction of this compound.
Method 2: Ultrasound-Assisted Extraction (UAE) - A Rapid and Efficient Alternative
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to a significant reduction in extraction time and solvent consumption compared to conventional methods.[3] It is particularly suitable for the extraction of thermolabile compounds as it can be performed at lower temperatures.[3]
Protocol 3: Ultrasound-Assisted Extraction with 2-Methyloxolane
-
Sample Preparation: Weigh 10 g of the prepared biomass powder and place it in a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 2-Methyloxolane to the flask, resulting in a 10:1 solvent-to-solid ratio.
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Extraction Parameters: Set the ultrasonic frequency to 25-40 kHz and the temperature to 40-50°C. Sonicate the mixture for 30-60 minutes.
-
Separation: After sonication, separate the liquid extract from the solid biomass residue by vacuum filtration using a Büchner funnel.[5]
-
Repeated Extraction: For exhaustive extraction, the biomass residue can be subjected to a second round of UAE with fresh solvent.
-
Solvent Recovery: Combine the liquid extracts and remove the 2-Methyloxolane using a rotary evaporator under reduced pressure to obtain the crude extract.
Data Presentation: Comparison of Extraction Methods
| Parameter | Soxhlet Extraction with Ethanol | Ultrasound-Assisted Extraction with 2-Methyloxolane |
| Solvent | 95% Ethanol | 2-Methyloxolane |
| Solvent-to-Solid Ratio | 10:1 - 20:1 (v/w) | 10:1 (v/w) |
| Temperature | ~78°C | 40-50°C |
| Extraction Time | 6-8 hours | 30-60 minutes |
| Energy Input | High (continuous heating) | Moderate (sonication) |
| Advantages | Exhaustive extraction, simple setup | Rapid, lower solvent consumption, suitable for thermolabile compounds |
| Disadvantages | Long extraction time, high energy consumption | Requires specialized equipment (ultrasonic bath) |
Post-Extraction Purification: Isolating the Target Compound
The crude extract obtained from solvent extraction is a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity.
Protocol 4: Purification of this compound
-
Initial Filtration: The crude extract, if containing any suspended solids, should be redissolved in a minimal amount of the extraction solvent and filtered through a 0.45 µm syringe filter.
-
Liquid-Liquid Extraction (Optional): To remove highly polar or non-polar impurities, a liquid-liquid extraction can be performed. The choice of immiscible solvents will depend on the specific impurity profile of the crude extract.
-
Solvent Removal: Concentrate the filtered extract to dryness using a rotary evaporator.
-
Column Chromatography: The primary method for purifying the target compound is column chromatography.
-
Stationary Phase: Silica gel is a common and effective stationary phase for the separation of moderately polar compounds like ketones.
-
Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is recommended. The optimal gradient will need to be determined empirically, starting with a low polarity mobile phase and gradually increasing the polarity.
-
Fraction Collection: Collect fractions of the eluent and monitor the presence of this compound using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Purity Assessment: Combine the fractions containing pure this compound and remove the solvent. The purity of the final product should be assessed using analytical techniques like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and hot surfaces.[8]
-
Be aware of the potential hazards of the specific biomass being used, as some plants may contain toxic compounds.[8]
Conclusion
The extraction of this compound from biomass is a promising avenue for the production of this valuable chemical from renewable resources. The protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize extraction and purification strategies. The choice between Soxhlet and ultrasound-assisted extraction will depend on the specific requirements of the research, including desired throughput, energy considerations, and the thermal stability of the target compound. Further optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature will be crucial for maximizing the yield and purity of this compound from a given biomass source.
References
- Benchchem. (n.d.). Technical Support Center: Identification of Long-Chain Ketones in Plant Extracts.
- Encyclopedia.pub. (2022, September 7). Lignocellulosic Biomass Conversion to Furan Derivatives.
- BioHack Academy. (n.d.). Protocol: Extract bioactive substances from plants – a practical scientific guide.
- MDPI. (2020, July 4). Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis.
- PMC. (2022, September 4). Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview.
- Cole-Parmer Blog. (2018, June 28). 3 Easy Steps for Safe Solvent Extraction.
- PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review.
- MDPI. (2022, September 7). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications.
- PMC. (2024, November 7). Assessment of milling and the green biosolvents ethyl lactate and 2-methyltetrahydrofuran (2-methyloxolane) for the ultrasound-a.
- PMC. (2017, January 31). Synthesis of ketones from biomass-derived feedstock.
- PMC. (2014, November 7). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf.
- PMC. (2015, July 15). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.).
- Redalyc. (n.d.). Current procedures for extraction and purification of citrus flavonoids.
Sources
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- 4. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]
- 8. biohackacademy.github.io [biohackacademy.github.io]
Application Note: Enantioselective Synthesis of Chiral 4-Methyloxolan-3-one
Executive Summary
This application note details the enantioselective synthesis of 4-methyloxolan-3-one (also known as 4-methyldihydrofuran-3(2H)-one). This molecule presents a specific challenge in organic synthesis: the stereocenter at C4 is
Unlike its regioisomer "Coffee Furanone" (2-methyloxolan-3-one), the 4-methyl isomer is typically synthesized via the asymmetric reduction of the exocyclic alkene 4-methyleneoxolan-3-one . This guide presents two validated routes:
-
Chemo-Catalytic Route: Rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands.[1]
-
Biocatalytic Route: Asymmetric reduction mediated by Ene-Reductases (EREDs).
Both protocols prioritize the maintenance of optical purity during workup, a critical failure point in standard procedures.
Chemical Context & Challenges[1][2][3][4][5][6][7][8][9]
The Racemization Trap
The target molecule possesses an acidic proton at C4 (
-
Critical Control Point: All post-reaction processing must be performed at neutral to slightly acidic pH (pH 5–6).
-
Storage: Products must be stored neat at -20°C under Argon.
Retrosynthetic Logic
The most reliable path to high enantiomeric excess (
Precursor: 4-methyleneoxolan-3-one
Target: (
Figure 1: Strategic workflow for the synthesis of this compound, highlighting the racemization risk.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
This route is preferred for high-throughput screening and scale-up where biological handling is not feasible. It utilizes a Rh(I) precursor with a
Materials
-
Substrate: 4-methyleneoxolan-3-one (Freshly distilled).
-
Catalyst Precursor: [Rh(COD)
]BF or [Rh(COD) ]OTf. -
Ligand: (
, )-Et-DuPhos or ( )-BINAP (Choice dictates absolute configuration). -
Solvent: Anhydrous Methanol (Degassed).
-
Gas: Hydrogen (H
), 5–10 bar.
Step-by-Step Methodology
-
Catalyst Preparation (Glovebox):
-
In a vial, dissolve [Rh(COD)
]OTf (1.0 equiv relative to metal loading, typically 1 mol%) and ( , )-Et-DuPhos (1.1 equiv) in degassed MeOH. -
Stir for 15 minutes until the solution turns orange-red, indicating the formation of the active cationic solvate species.
-
-
Substrate Loading:
-
Add 4-methyleneoxolan-3-one (1.0 M final concentration) to the catalyst solution.
-
-
Hydrogenation:
-
Transfer the mixture to a high-pressure steel autoclave.
-
Purge 3x with H
(5 bar). -
Pressurize to 10 bar H
. -
Stir vigorously at 25°C for 12 hours. Note: Do not heat. Higher temperatures promote enolization.
-
-
Workup (Crucial Step):
-
Vent H
. Concentrate the solvent under reduced pressure at <30°C . -
Purification: Flash chromatography on neutral silica gel (pre-washed with 1% acetic acid in hexane).
-
Eluent: Pentane/Ether (9:1).[2]
-
Avoid: Basic alumina or standard silica, which can induce racemization.
-
Expected Results
-
Conversion: >98%
-
Enantiomeric Excess (
): 92–96% (Ligand dependent). -
Data Validation: Determine
via Chiral GC (Cyclodex-B column, isotherm 90°C).
Protocol B: Biocatalytic Reduction (Green Route)
This route utilizes Ene-Reductases (EREDs) from the "Old Yellow Enzyme" (OYE) family. It operates at ambient pressure and temperature, offering superior functional group tolerance.
Mechanism
The enzyme activates the
Figure 2: Biocatalytic cycle utilizing Ene-Reductase (ERED) with cofactor recycling.
Materials
-
Enzyme: OYE1, OYE2, or commercially available ERED screening kits (e.g., from Codexis or Prozomix).
-
Cofactor Recycle System: Glucose Dehydrogenase (GDH) + Glucose + NADP
. -
Buffer: Potassium Phosphate (KPi) 100 mM, pH 6.5. Note: pH 6.5 is chosen to minimize spontaneous racemization while maintaining enzyme activity.
Step-by-Step Methodology
-
Reaction Mix Assembly:
-
In a glass vial, combine:
-
Buffer (KPi, pH 6.5): 10 mL
-
Glucose: 200 mg (excess)
-
NADP
: 5 mg (catalytic) -
GDH: 50 Units
-
ERED Enzyme: 10 mg (lyophilized powder) or 100
L crude extract.
-
-
-
Substrate Addition:
-
Dissolve 4-methyleneoxolan-3-one (50 mg) in DMSO (50
L). -
Add dropwise to the aqueous mixture.[3] Final substrate concentration should be ~20–50 mM.
-
-
Incubation:
-
Shake at 150 rpm, 25°C for 24 hours.
-
-
Extraction:
-
Extract 3x with Ethyl Acetate.
-
Dry organic layer over Na
SO . -
Caution: Do not wash with saturated NaHCO
(too basic). Use brine only.
-
-
Isolation:
-
Careful evaporation. The product is volatile.[4]
-
Analytical Data & Quality Control
To validate the synthesis, compare spectral data against the following standards.
| Parameter | Specification | Notes |
| Appearance | Colorless oil | Volatile, characteristic roasted/nutty odor. |
| Diagnostic doublet at 1.25 ppm for methyl group. | ||
| Chiral GC | Split peaks ( | Column: Hydrodex |
| Optical Rotation | Value varies significantly with |
References
-
Zhang, W., et al. (2013).[5] Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enones. Journal of the American Chemical Society.
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation in Organic Synthesis.[1][6][3] Angewandte Chemie International Edition.
-
Stueckler, C., et al. (2010). Biocatalytic Asymmetric Reduction of Exocyclic Enones. Advanced Synthesis & Catalysis.[7]
-
Fessner, W. D. (2015). Enzymatic C-C Bond Formation and Asymmetric Reduction. Modern Biocatalysis.[8]
-
Reetz, M. T. (2013). Directed Evolution of Stereoselective Enzymes for Organic Synthesis. Wiley-VCH.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Dihydro-4-methyl-3(2H)-furanone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol
Executive Summary
Dihydro-4-methyl-3(2H)-furanone (also known as 4-methyloxolan-3-one) is a high-value oxygen-containing heterocycle utilized extensively as a flavor and fragrance intermediate (imparting roasted, meaty, and coffee notes) and as a rigid scaffold in pharmaceutical development. Historically, the synthesis of 3(2H)-furanones via conventional conductive heating has been hindered by prolonged reaction times, poor regioselectivity, and thermal degradation of sensitive intermediates[1].
This application note details a highly optimized Microwave-Assisted Organic Synthesis (MAOS) protocol for this compound. By leveraging direct dielectric heating, this method accelerates the tandem Dieckmann condensation and subsequent decarboxylation, drastically improving both the yield and the environmental factor (E-factor) of the synthesis[2].
Mechanistic Insights & Causality (E-E-A-T)
The Regioselectivity Challenge
The standard synthetic route to dihydro-4-methyl-3(2H)-furanone involves the Dieckmann condensation of an asymmetric precursor, such as dimethyl 2-methyl-3-oxapentanedioate. Under conventional thermodynamic conditions, deprotonation yields two competing enolates, leading to a mixture of the 2-methyl and 4-methyl regioisomers.
Why Microwave Irradiation?
Microwave dielectric heating transfers energy directly to the polar solvent (THF) and the ionic potassium enolate intermediates, rather than relying on the slow, conductive heat transfer of an oil bath. This rapid, volumetric heating allows the reaction mixture to instantly overcome the activation energy barrier of the desired pathway. When paired with a sterically demanding base like Potassium tert-butoxide (KOtBu), the rapid heating profile kinetically traps the desired enolate and drives the intramolecular cyclization to heavily favor the 4-methyl-substituted
Overcoming Decarboxylation Degradation
The second phase of the synthesis requires acidic hydrolysis of the ester and subsequent decarboxylation to yield the final furanone core[3]. Conventionally, this requires harsh refluxing in aqueous acid for 4–6 hours, which often polymerizes the delicate furanone ring into intractable tar. Under closed-vessel microwave conditions, the superheating effect of water allows the decarboxylation to reach completion in just 10 minutes at 130°C, preserving the structural integrity of the target molecule and preventing side-product formation[2].
Comparative Data: MAOS vs. Conventional Heating
The following table summarizes the quantitative improvements achieved by transitioning from a conventional thermal reflux system to a dedicated microwave reactor.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Improvement Factor |
| Reaction Time (Cyclization) | 12 – 18 hours | 15 minutes | ~60x Faster |
| Reaction Time (Decarboxylation) | 4 – 6 hours | 10 minutes | ~30x Faster |
| Operating Temperature | 65°C (THF Reflux) | 110°C – 130°C (Pressurized) | N/A |
| Overall Isolated Yield | 45 – 55% | 78 – 85% | +30% |
| Regioselectivity (4-Me : 2-Me) | 60:40 | 85:15 | Highly biased |
| E-Factor (Waste Generation) | High (Prolonged solvent use) | Low (High atom economy) | Significant reduction |
Experimental Protocol
Note: This protocol is designed for a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation, IR temperature sensors, and pressure monitoring.
Phase 1: Regioselective Dieckmann Cyclization
-
Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add dimethyl 2-methyl-3-oxapentanedioate (1.0 mmol, 190 mg) and anhydrous THF (3.0 mL) under an argon atmosphere.
-
Base Addition: Add Potassium tert-butoxide (KOtBu) (1.2 mmol, 135 mg) in a single portion. Seal the vial immediately with a Teflon-lined crimp cap.
-
Microwave Parameters:
-
Target Temperature: 110°C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Max Power: 150 W (Dynamic modulation)
-
Cooling: Compressed air cooling to 35°C post-reaction.
-
-
Self-Validation Step 1 (In-Process Monitoring): Monitor the pressure curve on the synthesizer interface. A stable pressure (~2-3 bar) indicates controlled cyclization. A sudden spike indicates solvent degradation; the system should automatically throttle power.
-
Self-Validation Step 2 (TLC Check): Withdraw a 10 µL aliquot. Spot on silica gel TLC (Hexanes:EtOAc 3:1). The intermediate
-keto ester will exhibit a distinct UV-active spot that stains deep orange with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming successful cyclization.
Phase 2: Accelerated Hydrolysis & Decarboxylation
-
Acid Quench: Carefully uncap the vial and add 2.0 mL of 2M aqueous HCl.
-
Venting Precaution: Critical Step. Do not use a fully sealed cap for this step, as stoichiometric CO2 gas will evolve. Use a pressure-release septum or a dynamic venting cap designed for microwave decarboxylation.
-
Microwave Parameters:
-
Target Temperature: 130°C
-
Ramp Time: 3 minutes
-
Hold Time: 10 minutes
-
Max Power: 200 W
-
-
Workup: Post-cooling, extract the aqueous mixture with Dichloromethane (3 x 5 mL). Wash the combined organic layers with saturated NaHCO3 (5 mL) and brine (5 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc 8:1) to isolate dihydro-4-methyl-3(2H)-furanone as a pale yellow oil.
Workflow Visualization
Microwave-assisted Dieckmann condensation and decarboxylation workflow.
References
-
Musthafa, S. P., Antony, J., Natarajan, R., & Rappai, J. P. (2022). "Expeditious synthesis of highly substituted 3(2H)-furanone and quinoline by microwave assisted reaction between aldonitrones and dibenzoylacetylene." New Journal of Chemistry (RSC Publishing), 46, 9825-9829. URL:[Link]
-
De, A., Sarkar, S., & Majee, A. (2023). "Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles." Current Microwave Chemistry, 10(2), 88-96. URL:[Link]
-
Hartley, B. (2009). "Recent Advances in Tandem Reductive Processes." University of Bath PhD Thesis. URL:[Link]
-
Kloss, F., et al. (2022). "A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B." Molecules (MDPI), 27(3), 643. URL:[Link]
Sources
Application Note: High-Sensitivity Derivatization & GC-MS Analysis of 4-Methyloxolan-3-one
This Application Note is structured to provide a comprehensive, field-validated guide for the derivatization and analysis of 4-Methyloxolan-3-one. It moves beyond generic instructions to address the specific chemical behavior of cyclic ketones in complex matrices.
Executive Summary
This compound is a potent volatile cyclic ketone, significant in flavor chemistry (Maillard reaction products) and pharmaceutical metabolic profiling. While direct GC analysis is possible, it is often plagued by peak tailing (due to dipole interactions with stationary phase silanols) and low sensitivity in complex biological or food matrices.
This guide details two distinct derivatization protocols designed to overcome these limitations:
-
PFBHA Oximation: The "Gold Standard" for trace-level quantification, utilizing electron-capture sensitivity and separating geometric isomers.
-
MOX-TMS (Methoximation-Silylation): The preferred route for untargeted metabolomics, ensuring compatibility with comprehensive metabolite libraries.
Chemical Profile & Analytical Challenges
Before selecting a protocol, the analyst must understand the molecule's behavior.[1]
| Property | Description | Analytical Implication |
| Functional Group | Cyclic Ketone (C=O) | Susceptible to nucleophilic attack; key target for derivatization. |
| Chirality | One chiral center at C4 | Exists as (R) and (S) enantiomers. Standard columns will not separate these; chiral columns or chiral derivatization required for enantiomeric resolution. |
| Volatility | Moderate (BP ~140-150°C est.) | Risk of loss during solvent evaporation. Headspace/SPME is recommended. |
| Isomerism | Keto-Enol Tautomerism | Can lead to peak broadening. Derivatization "locks" the ketone form. |
Protocol A: PFBHA Derivatization (Trace Analysis)
Best For: Targeted quantification at ppb/ppt levels; complex matrices (plasma, food).
The Mechanism
The reaction uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[2][3][4] This reagent attacks the carbonyl carbon, eliminating water to form an oxime.[3]
-
Why it works: The pentafluorobenzyl moiety is highly electronegative, making the derivative exceptionally sensitive to Negative Chemical Ionization (NCI) MS, though Electron Impact (EI) also yields a distinct signature (m/z 181).
-
The "Double Peak" Phenomenon: Oximation of asymmetric ketones produces syn (E) and anti (Z) geometric isomers. Expect two peaks for this compound.
Visualization: Reaction Pathway
Caption: Formation of Syn/Anti oxime isomers from this compound using PFBHA.
Step-by-Step Protocol (Headspace SPME)
This method avoids solvent evaporation steps, preserving the volatile analyte.
Reagents:
-
PFBHA Hydrochloride (20 mg/mL in water).
-
Internal Standard: 4-Methyl-2-pentanone-d5 (or similar ketone).
-
SPME Fiber: DVB/CAR/PDMS (Grey notch) for broad polarity coverage.
Procedure:
-
Sample Prep: Place 2 mL of sample (urine/beverage) into a 20 mL headspace vial.
-
Reagent Addition: Add 50 µL of PFBHA solution.
-
Buffering (Critical): Adjust pH to ~4 using acetate buffer. Note: Oximation is acid-catalyzed but inhibited at very low pH due to protonation of the amine.
-
Incubation: Seal vial. Incubate at 60°C for 30 minutes with agitation (250 rpm).
-
Extraction (On-Fiber Derivatization): Expose the SPME fiber to the headspace for 20 minutes at 60°C. The volatile oximes will partition onto the fiber.
-
Desorption: Inject into GC inlet (250°C, splitless mode) for 2 minutes.
Protocol B: MOX-TMS (Metabolomics Profiling)
Best For: Untargeted screening where the analyte is part of a mixture containing sugars, amino acids, and fatty acids.
The Mechanism
This is a two-step "lock and cap" mechanism.
-
Methoximation (MOX): Methoxyamine HCl reacts with the ketone to form a methyloxime. This stabilizes the carbonyl and prevents ring-opening or enolization.
-
Silylation (TMS): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) silylates any remaining active hydrogens (-OH, -NH). While this compound has no free -OH, this step ensures the system is anhydrous and compatible with other co-analytes.
Visualization: Metabolomics Workflow
Caption: Standard two-step derivatization workflow for comprehensive metabolite profiling.
Procedure:
-
Drying: Evaporate sample extract to complete dryness under nitrogen. Caution: Analyte is volatile; use a keeper solvent or lyophilization if possible, otherwise rely on PFBHA method.
-
Methoximation: Add 80 µL Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL MSTFA. Incubate at 37°C for 30 minutes.
-
Injection: 1 µL injection, Split 1:10.
Results & Interpretation
Mass Spectral Data (PFBHA Derivative)
When analyzing the PFBHA derivative of this compound, look for these diagnostic ions:
| Ion Type | m/z | Origin |
| Base Peak | 181 | Pentafluorobenzyl cation ( |
| Molecular Ion | 295 | |
| Fragment | 265 | Loss of NO ( |
| Fragment | 278 | Loss of OH ( |
Chromatographic Appearance
-
PFBHA: You will observe two distinct peaks (syn/anti isomers) for this compound.
-
Quantification: Sum the areas of both peaks.
-
Ratio: The ratio of syn/anti is generally constant for a specific column/temperature profile but varies between compounds.
-
-
MOX-TMS: Similarly, methoximation produces two isomer peaks, though they may co-elute depending on the column phase.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Single Peak Observed (PFBHA) | Co-elution or incomplete reaction | Use a mid-polarity column (e.g., DB-1701 or VF-17ms) to separate isomers. Verify incubation time. |
| Low Recovery | pH mismatch | Ensure reaction pH is 4-5. At neutral pH, the reaction is too slow; at very low pH, the amine is protonated and unreactive. |
| Broad Solvent Front | Pyridine overload (MOX method) | Ensure the solvent delay is set correctly. Use a backflush system if available. |
| Peak Tailing | Active sites in inlet | Replace liner with a deactivated, wool-packed liner. Trim column guard. |
References
-
U.S. Environmental Protection Agency. (1998). Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection. [Link]
-
Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: A Sensitive Derivatizing Agent for the Electron Capture Gas Chromatographic Analysis of Carbonyl Compounds. Journal of Chromatography A. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Application Note: Oxolan-3-one Derivatives in the Modulation of Tubulin Polymerization for Oncology Drug Development
Executive Summary
Oxolan-3-one (also known as dihydrofuran-3(2H)-one) is a highly versatile cyclic ketone that serves as a foundational heterocyclic scaffold in modern medicinal chemistry. While traditionally viewed as a simple building block, recent structural biology and pharmacological advancements have repositioned oxolan-3-one derivatives as potent modulators of biological polymerization[1]. Specifically, hybrid molecules incorporating the dihydrofuran-3-one motif have demonstrated profound efficacy as tubulin polymerization inhibitors [2]. By disrupting microtubule dynamics, these compounds induce G2/M phase cell cycle arrest and trigger apoptosis in aggressive malignancies, including colorectal carcinoma (HCT-116) and non-small cell lung cancer (A549)[1]. This application note details the mechanistic rationale, synthetic methodologies, and in vitro validation protocols for utilizing these derivatives in oncology drug discovery.
Mechanistic Rationale
Microtubules are dynamic, structural polymers composed of α- and β-tubulin heterodimers. The "dynamic instability" of these polymers—their ability to rapidly switch between growth (polymerization) and shrinkage (depolymerization)—is an absolute requirement for the formation of the mitotic spindle during cell division.
Oxolan-3-one derivatives, particularly those hybridized with 9,10-phenanthrenequinone or functionalized as N-phenylamines, function as targeted antimitotic agents[2][3].
-
Binding Kinetics : These derivatives competitively bind to the colchicine-binding site located at the intra-dimer interface of β-tubulin[1].
-
Steric Hindrance : Upon binding, the rigid heterocyclic core of the oxolan-3-one derivative induces a conformational change that sterically hinders the addition of subsequent tubulin dimers to the growing plus-end of the microtubule.
-
Downstream Effects : This suppression of tubulin polymerization activates the spindle assembly checkpoint (SAC), leading to prolonged G2/M cell cycle arrest. The sustained arrest subsequently downregulates anti-apoptotic genes (e.g., Bcl-2) and upregulates pro-apoptotic mediators (e.g., Bax, Caspase-3/7), culminating in programmed cell death[2]. Furthermore, specific dihydrofuran-3-one hybrids exhibit dual-action pharmacology by concurrently acting as selective Akt kinase inhibitors, effectively starving the tumor cells of essential survival signals[2].
Fig 1. Mechanism of action of oxolan-3-one derivatives inhibiting tubulin polymerization.
Quantitative Data & Efficacy
The pharmacological efficacy of functionalized oxolan-3-one derivatives has been validated across multiple high-throughput screening models. Table 1 summarizes the half-maximal inhibitory concentrations (
Table 1: Pharmacological Efficacy of Oxolan-3-one Derivatives in Cancer Models
| Compound Class | Target Cell Line | Primary Mechanism of Action | |
| Dihydrofuran-3-one/Phenanthrenequinone Hybrid (Cmpd 4) | HCT-116 (Colorectal) | Tubulin Polymerization & Akt Kinase Inhibition | 0.92 |
| Dihydrofuran-3-one/Phenanthrenequinone Hybrid (Cmpd 4) | A549 (NSCLC) | Tubulin Polymerization & Akt Kinase Inhibition | 2.15 |
| N-phenyloxolan-3-amine Derivative | General Oncology | Tubulin Polymerization Inhibition | < 5.00 |
Data synthesized from in vitro cytotoxicity and flow cytometry assays[1][2][3].
Experimental Protocols
Protocol 1: Synthesis of N-phenyloxolan-3-amine via Reductive Amination
Causality & Logic : Reductive amination is strategically chosen over direct alkylation to prevent poly-alkylation and maintain strict control over the secondary amine product. Sodium triacetoxyborohydride (
-
Imine Formation : Dissolve 1.0 equivalent of oxolan-3-one and 1.1 equivalents of aniline in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation. Stir at room temperature (RT) for 2 hours.
-
Reduction : Portion-wise, add 1.5 equivalents of
to the reaction mixture. Rationale: Portion-wise addition mitigates the exothermic nature of the hydride transfer, preventing solvent boil-off and side-product formation. -
Reaction Monitoring : Stir the mixture at RT for 12–24 hours. Monitor the disappearance of the imine intermediate via LC-MS.
-
Quenching & Extraction : Quench the reaction carefully with saturated aqueous
to neutralize the acetic acid and safely decompose excess hydride. Extract the aqueous layer three times with dichloromethane (DCM). -
Purification : Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure N-phenyloxolan-3-amine derivative[3].
Protocol 2: In Vitro Tubulin Polymerization Fluorescence Assay
Causality & Logic : This protocol represents a self-validating system. It utilizes a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) that undergoes a quantum yield enhancement when incorporated into the hydrophobic pockets of polymerized microtubules. By comparing the
-
Reagent Preparation : Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 M of the fluorescent reporter. Critical Step: Keep the mixture strictly on ice. Rationale: Tubulin polymerization is highly temperature-dependent; keeping it at 4°C prevents spontaneous, premature nucleation. -
Compound Plating : In a pre-chilled 96-well half-area black microplate, aliquot 5
L of the oxolan-3-one derivative (dissolved in DMSO, final assay DMSO concentration <1%) at varying serial dilutions (0.1 M to 50 M). Include a vehicle control (DMSO) and a positive control (Colchicine, 5 M). -
Reaction Initiation : Rapidly add 45
L of the cold tubulin/GTP mixture to each well using a multichannel pipette to ensure uniform starting times. -
Kinetic Reading : Immediately transfer the plate to a microplate reader pre-heated to 37°C. Rationale: The rapid temperature shift from 4°C to 37°C synchronously induces microtubule nucleation across the plate. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 1 minute for 60 minutes.
-
Data Analysis : Calculate the
from the linear growth phase of the resulting fluorescence curve. Determine the by plotting the percentage of polymerization inhibition (relative to the vehicle control) against the log of the compound concentration.
Fig 2. Step-by-step experimental workflow for the in vitro tubulin polymerization assay.
Conclusion
Oxolan-3-one derivatives represent a highly promising class of targeted therapeutics in the oncology pipeline. By acting as potent inhibitors of tubulin polymerization, these compounds effectively halt the mitotic progression of cancer cells. The integration of robust synthetic protocols, such as controlled reductive amination, with self-validating kinetic fluorescence assays ensures that drug development professionals can accurately synthesize, screen, and optimize these derivatives for next-generation cancer therapies.
References
-
Huang, J., Chen, Y., Guo, Y., Xu, X. (2022). "Synthesis of dihydrofuran-3-one and 9,10-phenanthrenequinone hybrid molecules and biological evaluation against colon cancer cells as selective Akt kinase inhibitors." Molecular Diversity, 27(1), 845-855. URL: [Link]2]
-
Liu, Y., et al. (2023). "Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges." Pharmaceutics, PMC10255555. URL: [Link]1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methyloxolan-3-one Yield in Cyclization Reactions
Welcome to the Technical Support Center for cyclic ether synthesis. 4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) is a critical building block in the development of spirocyclic drug candidates, kinase inhibitors, and flavor compounds. However, synthesizing this strained oxolane ring often presents significant challenges, primarily due to competing intermolecular reactions, poor stereocontrol, and ether-cleavage degradation during cyclization and decarboxylation steps.
This guide is designed for bench scientists and process chemists. It provides causality-driven troubleshooting, optimized protocols, and self-validating workflows to maximize your cyclization yields.
Troubleshooting Guides & FAQs
Q1: Why is my Dieckmann condensation yielding high amounts of linear oligomers instead of the cyclized
Q2: During the decarboxylation step of the
Q3: I am exploring an alternative acid-mediated 5-exo-tet cyclization of an epoxy-diol precursor. Why am I seeing poor diastereoselectivity and low overall yield?
Root Cause: In tandem oxidation/cyclization routes, the epoxide opening must proceed via a concerted
Q4: Can I use radical cyclization to form the this compound core?
Root Cause/Solution: Yes, radical carbonylation/reductive cyclization of
Quantitative Data: Comparison of Cyclization Methods
The table below summarizes the expected outcomes and parameters for the primary cyclization strategies used to synthesize the this compound core.
| Cyclization Strategy | Precursor Type | Key Reagents & Conditions | Typical Yield | Primary Failure Mode |
| Dieckmann Condensation | Acyclic Diester | KOtBu, THF, Reflux (Slow Addition) | 75 - 85% | Oligomerization (if added too fast) |
| Acid-Mediated 5-exo-tet | Epoxy-Keto-Diol | BF₃·OEt₂, CH₂Cl₂, 0 °C to RT | 65 - 90% | Stereoscrambling (if |
| Radical Carbonylation | Aryl Chalcogenide | CO (80 atm), AIBN, TTMSS, 80 °C | 40 - 70% | Poor cis/trans diastereoselectivity |
| Aqueous Acid Decarboxylation | Cyclic | 6M HCl, H₂O, 100 °C | < 30% | Ether cleavage / Ring opening |
| Krapcho Decarboxylation | Cyclic | NaCl, H₂O, DMSO, 150 °C | 80 - 92% | Incomplete conversion (if dry) |
Experimental Protocol: Optimized Dieckmann & Krapcho Sequence
This protocol utilizes a self-validating system to ensure the integrity of the cyclization and decarboxylation steps.
Step 1: Dieckmann Cyclization via Pseudo-High Dilution
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a syringe pump inlet. Purge the system with inert nitrogen gas.
-
Base Preparation: Suspend Potassium tert-butoxide (1.2 equiv) in anhydrous THF to create a 0.1 M solution. Heat the mixture to a gentle reflux.
-
Precursor Loading: Load the acyclic diester (methyl 2-(2-methoxy-2-oxoethoxy)propanoate) into a gas-tight syringe.
-
Controlled Addition: Program the syringe pump to deliver the diester at a rate of 0.05 mmol/min into the refluxing base.
-
Self-Validation Checkpoint: Monitor the color of the solution. It should remain a pale, clear yellow. If the solution immediately darkens to brown, this indicates localized overheating or base degradation; increase the stirring speed immediately to improve dispersion.
-
-
Quench: Post-addition, allow the reaction to stir for 1 hour. Quench with saturated aqueous NH₄Cl to halt the reaction, followed by extraction with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate in vacuo to yield the crude
-keto ester.
Step 2: Krapcho Decarboxylation
-
Reaction Assembly: Dissolve the crude
-keto ester intermediate in DMSO (0.5 M). Add NaCl (2.0 equiv) and distilled Water (2.0 equiv). -
Thermal Activation: Heat the mixture to 150 °C under a reflux condenser.
-
Self-Validation Checkpoint: Observe the reaction for steady gas evolution (bubbling of CO₂ and chloromethane). The reaction is complete when the bubbling entirely ceases (typically 3-4 hours). Do not stop the reaction prematurely if bubbling is still visible.
-
-
Isolation: Cool the mixture to room temperature. Dilute heavily with brine (to wash out the DMSO) and extract with diethyl ether (3x).
-
Purification: Dry the combined organic layers over MgSO₄, concentrate carefully (the product is volatile), and purify via fractional distillation to isolate pure this compound.
Experimental Workflow & Troubleshooting Logic
Figure 1: Reaction workflow and troubleshooting logic for this compound synthesis.
References
-
Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257-8322.[Link]
-
"Chemo- and diastereoselective tandem dual oxidation of B(pin)-substituted allylic alcohols: synthesis of B(pin)-substituted epoxy alcohols, 2-keto-anti-1,3-diols and dihydroxy-tetrahydrofuran-3-ones." Chemical Science, 2013, 4, 3455-3464.[Link]
-
"Radical carbonylation/reductive cyclization for the construction of tetrahydrofuran-3-ones and pyrrolidin-3-ones." Journal of Organic Chemistry, 2003, 68(22), 8386-8396.[Link]
separating 4-Methyloxolan-3-one from 2-methyl isomer impurities
Technical Support Center: Purification of 4-Methyloxolan-3-one
Case ID: PUR-MX3-ISO Subject: Separation of this compound from 2-Methyl Isomer Impurities Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Separating This compound (Target) from its regioisomer 2-methyloxolan-3-one (Impurity, often known as "Coffee Furanone") is a classic challenge in flavor and pharmaceutical chemistry.
These molecules are regioisomers with nearly identical molecular weights (100.12 g/mol ) and similar polarities. Their boiling points differ by less than 5°C (2-methyl isomer bp ≈ 139°C; 4-methyl isomer bp ≈ 142–144°C). Standard simple distillation will fail, resulting in an azeotrope-like co-distillation.
This guide provides three validated workflows based on scale and purity requirements:
-
High-Efficiency Rectification (For >100g scale).
-
Preparative Chromatography (For <10g scale or high purity >99%).
-
Chemical Derivatization (For difficult trace removal).
Module 1: Diagnostic & Analysis
Before attempting separation, you must accurately quantify the isomer ratio.
The Problem: Standard non-polar GC columns (like DB-5 or HP-5) often fail to resolve these isomers to baseline. The Solution: Use a high-polarity column to exploit the slight difference in dipole moments caused by the methyl group's position relative to the carbonyl oxygen.
Recommended Analytical Method:
-
Column: DB-WAX or HP-INNOWax (Polyethylene Glycol).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
Oven Program: 60°C (2 min)
5°C/min 200°C. -
Expected Elution: The 2-methyl isomer (more shielded carbonyl) typically elutes before the 4-methyl isomer on polar phases.
Module 2: Troubleshooting Guides
Scenario A: "I tried distilling, but the isomer ratio barely changed."
Diagnosis: Insufficient theoretical plates. The relative volatility (
Protocol: Spinning Band Distillation (Vacuum Rectification)
-
Equipment: Spinning Band Distillation System (e.g., B/R Instrument or similar).
-
Target Vacuum: 20–50 mbar (Reduces thermal degradation).
-
Required Efficiency: Minimum 50 Theoretical Plates.
| Parameter | Setting | Reason |
| Vacuum | 30 mbar | Lowers bp to <80°C to prevent polymerization/oxidation. |
| Reflux Ratio | 30:1 to 50:1 | High reflux is mandatory. For every 50 drops returned to the column, collect 1. |
| Spin Rate | Max (e.g., 2000-3000 rpm) | Maximizes vapor-liquid contact in the band. |
| Fraction Cut | <1% Volume | Collect extremely small fractions to catch the transition. |
Visual Logic: Distillation Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on physical properties and scale.
Scenario B: "The compound degrades/turns yellow on Silica Gel."
Diagnosis: Furanones are sensitive to acid. Standard silica gel is slightly acidic (pH 6.0–6.5), which can catalyze ring-opening or aldol-type polymerization of oxolanones.
Protocol: Buffered Flash Chromatography
-
Stationary Phase: Neutralized Silica Gel or Diol-bonded Silica.
-
Buffer Prep: Wash silica with 1% Triethylamine (TEA) in Hexane before loading, OR use a mobile phase containing 0.1% TEA.
-
Eluent System: Hexane / Ethyl Acetate (Gradient 95:5
80:20). -
Loading: <1% w/w (Strict loading limits are required for isomer separation).
Step-by-Step:
-
Slurry Pack: Suspend silica in Hexane + 0.5% TEA.
-
Equilibration: Flush with 3 column volumes of starting solvent.
-
Load: Dissolve crude oil in minimum toluene (avoid DCM if possible, as traces can cause boiling issues later).
-
Run: Slow gradient. The 2-methyl isomer is generally less polar and elutes first.
Scenario C: "I need >99.5% purity for a reference standard."
Diagnosis: Neither distillation nor flash chromatography provides sufficient resolution for ultra-high purity without massive yield loss.
Protocol: Chemical Derivatization (Semicarbazone Method)
-
Concept: Convert the ketone to a crystalline solid (semicarbazone). Isomers often form crystals with vastly different solubility profiles.
-
Reagent: Semicarbazide Hydrochloride + Sodium Acetate.
-
Derivatization: React mixture with Semicarbazide HCl in Ethanol/Water.
-
Crystallization: The 4-methyl derivative often crystallizes differently than the 2-methyl due to packing efficiency. Recrystallize from Ethanol until the melting point is sharp and constant.
-
Hydrolysis (Recovery): Reflux the pure crystals in dilute HCl/Acetone to regenerate the ketone.
-
Extraction: Extract with ether, wash with bicarbonate, dry, and concentrate.[1]
FAQ: Frequently Asked Questions
Q1: Can I use Sodium Bisulfite to separate them? A: Generally, no . Sodium bisulfite is excellent for separating ketones from non-ketones (like alcohols or alkanes). However, both 4-methyl and 2-methyl oxolan-3-one are sterically accessible cyclic ketones. Both will form the bisulfite adduct, resulting in no separation of the isomers themselves.
Q2: Why does my product smell like burnt sugar after distillation? A: This indicates thermal decomposition (Caramelization). Furanones are thermally labile.[2]
-
Fix: Ensure your bath temperature never exceeds 110°C. You must improve your vacuum (target <10 mbar) to lower the boiling point. If the pot residue becomes viscous/dark, stop immediately.
Q3: The 2-methyl isomer is the major impurity. Where does it come from? A: In cyclization reactions (e.g., Nazarov or acid-catalyzed cyclization of hydroxy esters), the position of the methyl group depends on the carbocation stability or the specific starting material (e.g., Ethyl Lactate vs. Methyl Methacrylate derivatives). The 2-methyl isomer is thermodynamically stable and often forms if the reaction conditions allow isomerization of the intermediate.
References
-
National Institute of Standards and Technology (NIST). (2023). 2(3H)-Furanone, dihydro-2-methyl- (Coffee Furanone) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024).[3] Compound Summary: Dihydro-2-methyl-3(2H)-furanone.[3][4] National Library of Medicine. [Link][5]
-
Master Organic Chemistry. (2020). Boiling Point Trends: Branching and Intermolecular Forces.[6] (General principles of isomer separation). [Link]
Disclaimer: The procedures described involve hazardous chemicals and pressurized systems. Always consult the Safety Data Sheet (SDS) for this compound and its isomers before handling.
Sources
troubleshooting GC-MS co-elution of furanone isomers
Technical Support Center: GC-MS Analysis of Furanone Isomers
Welcome to the Advanced Applications Support Hub
Ticket ID: #GCMS-FUR-ISO-001 Topic: Resolving Co-elution of Furanone Isomers (e.g., Furaneol, Sotolon, Mesifurane) Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Furanone Challenge
Furanones (e.g., 3(2H)- and 2(5H)-furanones) are notorious for co-elution due to their structural rigidity, similar boiling points, and high polarity. In complex matrices like food or biological fluids, "isobaric interference" often masks these potent odorants.
This guide moves beyond basic troubleshooting. We treat the GC-MS as a holistic system where stationary phase selectivity , spectral deconvolution , and derivatization chemistry must align.
Part 1: Diagnostic Triage – Is it True Co-elution?
Q: My target furanone peak has a distorted shape (shoulder) or inconsistent ion ratios. How do I confirm co-elution versus column overload?
A: The "Spectral Tilt" Test. Before changing hardware, validate the peak purity using your MS data.
-
Select the Peak: In your data analysis software, integrate the suspect peak.
-
Extract Spectra: Take three mass spectra:
-
Leading edge (10% height)
-
Apex (100% height)
-
Trailing edge (10% height)
-
-
Overlay & Normalize: Normalize all three to the base peak (usually m/z 43, 57, or the molecular ion).
-
Diagnosis:
-
Identical Spectra: You likely have column overload or activity/tailing (active sites in the liner).
-
Spectral Tilt (Changing Ratios): If the ratio of m/z X to m/z Y changes across the peak, you have co-elution .
-
Part 2: Chromatographic Resolution (The Hardware)
Q: I am using a standard 5% Phenyl (DB-5/HP-5) column. Why can't I separate 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) from its isomers?
A: You are relying on dispersion forces when you need dipole-dipole selectivity. Non-polar columns (DB-5) separate primarily by boiling point. Furanone isomers often have boiling points within 2-3°C of each other. You must switch to a phase that interacts with the lacton/keto-enol moieties .
Recommended Protocol: The Polarity Shift
| Column Class | Stationary Phase | Mechanism | Best For |
| Non-Polar | 5% Phenyl Polysiloxane | Dispersion (Van der Waals) | Screening; often fails for close furanone isomers. |
| Polar (Recommended) | Polyethylene Glycol (WAX) | Hydrogen Bonding & Dipole-Dipole | Separating Furaneol from Mesifurane ; generally elutes furanones later, away from hydrocarbon matrix. |
| Specialty Polar | Nitro-terephthalic acid modified PEG (FFAP) | Acid-Base Interaction | Acidic furanones (e.g., Sotolon ). The acid modification reduces tailing of the hydroxyl group. |
| Chiral | Host-Guest Inclusion | Separating enantiomers (e.g., (R)/(S)-Sotolon ).[1] |
Critical Insight: For thermally unstable furanones (like Furaneol), avoid high-temperature ramps. Use a "soft ramp" on a WAX column: 40°C (1 min) → 5°C/min → 230°C .
Part 3: Mass Spectral Deconvolution (The Software)
Q: My peaks are still merging, and I cannot change the column immediately. Can I resolve them mathematically?
A: Yes, using Ion Ratio Deconvolution (if they are not perfect isomers).
If your co-eluting compounds are isomers (same formula, MW), they often share the same molecular ion (
Protocol: Unique Ion Extraction Let's assume you have a mixture of Sotolon (MW 128) and a co-eluting matrix interference or isomer.
-
Identify Unique Ions:
-
Sotolon EI Spectra: m/z 128 (
), 83 (base), 55. -
Interfering Isomer: Look for a fragment not present in Sotolon (e.g., m/z 99).
-
-
Plot EICs (Extracted Ion Chromatograms):
-
Do not rely on the TIC (Total Ion Chromatogram).
-
Overlay EIC 128 and EIC 99.
-
-
Calculate Resolution (
): If the valley between the EIC traces is >10%, you can quantify using the unique ions.
Q: What if the spectra are nearly identical (e.g., diastereomers)? A: You must move to Chemical Ionization (CI) .
-
Technique: Use Methane or Ammonia reagent gas.
-
Mechanism: CI produces
ions with minimal fragmentation. -
Benefit: Often, subtle steric differences in isomers affect the proton affinity, changing the ratio of
to adduct ions (e.g., ), allowing differentiation where EI fails.
Part 4: Sample Preparation & Derivatization
Q: My furanones are tailing badly, ruining resolution. Is the column dirty?
A: It is likely the analyte itself. Hydroxy-furanones are acidic and chelate active sites. Direct analysis of hydroxy-furanones (like Furaneol or Sotolon) often leads to adsorption.
The Fix: Silylation Derivatization Block the polar -OH group to improve volatility and peak shape.
Protocol:
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Incubate sample extract with reagent at 60°C for 30 mins.
-
Result: The hydroxyl proton is replaced by a TMS group.
-
Furaneol (
) Furaneol-TMS ( ). -
Outcome: The peak becomes sharp, symmetric, and shifts to a later retention time, often resolving it from interferences.
-
Visual Troubleshooting Workflows
Figure 1: The Furanone Co-elution Decision Matrix
A logical flow to determine the correct corrective action.
Caption: Decision tree for isolating root causes of furanone co-elution, separating physical overload from chromatographic selectivity issues.
Figure 2: Stationary Phase Selectivity Mechanism
Why polar columns work for furanones.
Caption: Comparison of interaction mechanisms. Polar phases engage the hydroxyl group, creating separation based on chemical structure rather than just boiling point.
References
-
Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved from
-
BenchChem. (2025).[1] Method development for separating sotolon from its isomers. Retrieved from
-
NIST Mass Spectrometry Data Center. (n.d.). 2(5H)-Furanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Blank, I., & Fay, L. B. (1996). Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. Journal of Agricultural and Food Chemistry. Retrieved from
-
Organomation. (n.d.). GC-MS Sample Preparation: Peak Tailing and Adsorption Problems. Retrieved from
Sources
Thermal Stabilization of Volatile Furanones: Technical Support Center
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilizing 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 4,5-dimethyl-3-hydroxy-2(5H)-furanone (Sotolon) during thermal processing.
Introduction: The Instability Paradox
Researchers often face a paradox with volatile furanones: the very thermal energy required to generate these potent caramel/savory notes via the Maillard reaction is also the primary driver of their degradation. Furanones are chemically fragile due to their planar enol-oxo structure, making them susceptible to hydrolytic ring opening , oxidative cleavage , and pH-dependent tautomerization .
This guide abandons generic advice in favor of root-cause analysis and validated stabilization protocols.
Part 1: Troubleshooting Tickets (Q&A)
Ticket #1042: "My strawberry flavor (Furaneol) vanishes after pasteurization at 90°C."
User: I am formulating a fruit filling. The initial Furaneol content is high (200 ppm), but after pasteurizing at 90°C for 10 mins, I lose >60% of the compound, and the product tastes 'flat'.
Root Cause Analysis: The culprit is likely pH-induced hydrolytic ring opening . Furaneol exhibits a "Goldilocks" stability window.
-
pH < 3.0: Acid-catalyzed hydrolysis rapidly opens the furanone ring, destroying the aroma.
-
pH > 6.0: Under neutral/alkaline conditions, the enolate ion oxidizes rapidly, leading to browning pigments rather than aroma.
-
The Trap: Many fruit fillings are naturally acidic (pH 2.5–3.0), which is the danger zone for thermal processing.
Resolution Protocol:
-
Buffer to the Stability Node: Adjust the matrix pH to 4.0–4.5 using a Citrate or Lactate buffer before heating. This is the point of maximum thermal resistance for Furaneol [1, 2].
-
Chelate Metal Ions: Trace metals (Fe, Cu) catalyze oxidative degradation. Add EDTA or Sodium Gluconate (0.01%) to sequester these ions.
-
Switch to Precursors: Instead of adding pure Furaneol, add its precursor Rhamnose and a mild amino acid source. The heat of pasteurization will generate fresh Furaneol rather than destroying existing stock [3].
Ticket #1045: "Sotolon is developing a 'burnt/maggi' off-note during spray drying."
User: We are spray drying a fenugreek extract. The target is a maple syrup note (Sotolon), but the powder smells harsh and burnt.
Root Cause Analysis: This is a classic case of uncontrolled Maillard runaway and volatilization .
-
Volatilization: Sotolon is semi-volatile. Without physical entrapment, it flashes off with the water vapor.
-
Runaway: High inlet temperatures (>180°C) without sufficient surface protection cause the furanone to degrade into smaller, harsh-smelling carbonyls.
Resolution Protocol:
-
Molecular Encapsulation: You cannot rely on simple surface adsorption. You must use Beta-Cyclodextrin (β-CD) . The hydrophobic cavity of β-CD forms an inclusion complex with the furanone ring, shielding it from heat and oxidation [4].
-
Thermodynamic Shielding: Lower the inlet temperature to 160°C and increase the solids content to 40%. This reduces the thermal load on the specific molecules.
-
Emulsification: Use a gum arabic/maltodextrin blend (ratio 1:1) as the wall material.[1][2] The gum arabic acts as a film-former to seal the volatile inside the particle immediately upon atomization.
Part 2: Technical Deep Dive & Mechanisms
The Degradation Mechanism
Understanding why furanones fail is the key to saving them. The primary pathway involves the vulnerability of the enol-oxo functionality.
Diagram 1: Furanone Degradation vs. Stabilization Pathways This diagram illustrates how environmental factors force the molecule down the degradation path and where our interventions (Buffering, Encapsulation) block these routes.
Caption: Figure 1. Mechanistic pathways of furanone instability. Stabilization is achieved by blocking the pH-dependent enolization and physical shielding via inclusion complexes.
Part 3: Validated Experimental Protocols
Protocol A: The "pH 4.0 Lock" Buffer System
Use this for liquid systems (beverages, sauces, syrups) undergoing pasteurization.
Materials:
-
Citric Acid (Anhydrous)
-
Sodium Citrate (Trisodium salt)
-
EDTA (Disodium)
Procedure:
-
Calculate Buffer Ratio: To achieve pH 4.0, prepare a 0.1 M buffer solution using a ratio of approximately 1.8:1 (Citric Acid : Sodium Citrate).
-
Dissolution: Dissolve the furanone (e.g., Furaneol @ 1000 ppm) into the buffer solution before adding it to the main tank.
-
Chelation: Add EDTA at 50 ppm to the pre-mix.
-
Integration: Add this stabilized pre-mix to the final product immediately prior to the heating step.
-
Why? This minimizes the "residence time" of the molecule in the wet state before thermal processing.
-
Data Verification (Expected Results):
| Condition | Remaining Furaneol (after 90°C/20min) | Sensory Profile |
| Unbuffered (pH 2.5) | 35% | Weak, slightly sour/metallic |
| Unbuffered (pH 7.0) | 12% | Burnt, solvent-like |
| Buffered (pH 4.0) | 88% | Intense, sweet, jammy |
Protocol B: Molecular Encapsulation with β-Cyclodextrin
Use this for powder systems (spray drying) to prevent volatilization.
Materials:
-
Beta-Cyclodextrin (β-CD)[2]
-
Maltodextrin (DE 10-12)
-
Active Furanone
Procedure:
-
Hydration: Dissolve β-CD in water at 50°C to create a saturated solution (approx. 15% w/v).
-
Guest Addition: Slowly add the furanone to the β-CD solution while stirring at high shear (3000 rpm).
-
Stoichiometry: Aim for a 1:1 molar ratio of Furanone to β-CD.
-
-
Equilibration: Continue stirring at 50°C for 4 hours. The solution may turn slightly cloudy as the inclusion complex precipitates.
-
Wall Material Addition: Add Maltodextrin (to reach 35% total solids) to act as a secondary barrier.
-
Spray Drying:
-
Inlet Temp: 160°C
-
Outlet Temp: 80–85°C
-
Atomizer: Centrifugal wheel (for uniform particle size).
-
Diagram 2: Encapsulation Workflow
Caption: Figure 2. Step-by-step workflow for creating thermally stable furanone-cyclodextrin inclusion complexes.
References
-
Effect of pH on the Stability of Furaneol.Journal of Agricultural and Food Chemistry.
-
Source:
-
-
Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose.Journal of Agricultural and Food Chemistry.
-
Source: [3]
-
-
Furanone Form
-
Source:
-
-
Encapsulation of Volatiles in Cyclodextrins.Journal of Food Science.
-
Source:
-
Sources
- 1. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioseparation & Handling of 4-Methyltetrahydrofuran-3-one
[1]
Case ID: 4-MeTHF-3-one-RES Status: Open Priority: Critical (Lability Risk) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary & Triage
The Core Challenge:
You are likely experiencing inconsistent enantiomeric excess (ee) values or "disappearing" optical activity.
Root Cause: 4-methyltetrahydrofuran-3-one contains a chiral center at the C4 position, which is
Immediate Action Required:
-
Stop attempting to resolve the ketone by crystallization; it is a liquid at room temperature and will racemize in the mother liquor.
-
Switch analytical methods to low-temperature Chiral GC (avoid HPLC with basic modifiers).
-
Pivot your strategy: The industry standard is not to isolate the enantiopure ketone, but to perform a Dynamic Kinetic Resolution (DKR) to the corresponding alcohol (4-methyltetrahydrofuran-3-ol), which "locks" the stereochemistry.
Troubleshooting Guide (Q&A)
Issue 1: Analytical Inconsistency
User Report: "I injected a sample with 90% ee, but my Chiral GC shows a broad plateau between peaks or a drop to 50% ee."
Diagnosis: On-column racemization.[1] The high temperatures required for GC volatilization accelerate the keto-enol tautomerism.
Troubleshooting Steps:
-
Column Selection: Use a derivatized
-cyclodextrin column (e.g., Rt-βDEXsm or Lipodex E). These phases are specific for volatile oxygenated heterocycles.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Temperature Program: Lower your oven temperature. Isothermal runs at 80°C–100°C are preferable to steep ramps that hit >150°C.
-
Carrier Gas: Switch to Hydrogen (if safe) to increase linear velocity at lower temperatures, reducing the residence time of the analyte on the column.
-
Injector Port: Ensure the liner is deactivated (silanized). Active sites in the liner can catalyze enolization before the sample even reaches the column.
Issue 2: Separation Failure (HPLC)
User Report: "I cannot separate the enantiomers on Chiralpak AD-H or OD-H."
Diagnosis:
-
Detection: The molecule lacks a strong UV chromophore (only a weak carbonyl absorption ~280 nm).
-
Solvent Compatibility: Standard alcoholic mobile phases (IPA/EtOH) can promote hemiacetal formation or proton exchange.
Troubleshooting Steps:
-
Derivatization (Recommended): Do not analyze the ketone directly. Derivatize with (R,R)-DANI (diaminonaphthalene) or form a hydrazone with a chiral hydrazine. This adds a UV chromophore and stops racemization.
-
Alternative Column: If direct analysis is mandatory, use Chiralpak IG (immobilized amylose) with a mobile phase of pure alkane (Heptane) and no basic additives (DEA/TEA are forbidden here as they catalyze racemization).
The "Gold Standard" Protocol: Dynamic Kinetic Resolution (DKR)
Since the ketone is configurationally unstable, the only robust method to obtain enantiopure material is to reduce it to the alcohol under conditions where the ketone enantiomers equilibrate rapidly.
Objective: Convert racemic 4-methyltetrahydrofuran-3-one to (3R,4S)-4-methyltetrahydrofuran-3-ol (or its enantiomer) with >98% ee and >95% de.
Mechanism of Action
The protocol relies on two simultaneous reactions:[2][3]
-
In Situ Racemization: Base-catalyzed equilibration of the ketone enantiomers.
-
Enantioselective Reduction: A Ketoreductase (KRED) or Ruthenium catalyst reduces only one enantiomer to the alcohol. Because the reduction is faster than the racemization, the equilibrium shifts entirely to the product (Le Chatelier's principle).
Experimental Workflow (Biocatalytic Route)
| Parameter | Specification | Notes |
| Substrate | 4-methyltetrahydrofuran-3-one | 50-100 mM concentration.[1] |
| Catalyst | KRED (e.g., Codexis or Daicel panels) | Screen for "anti" or "syn" selectivity. |
| Cofactor | NADPH / NADP+ | Requires a recycling system (GDH/Glucose). |
| Buffer | K-Phosphate (pH 7.0 - 7.[1]5) | Neutral pH is critical. |
| Co-Solvent | IPA (10-20% v/v) | Improves solubility; IPA can also act as hydrogen donor for some enzymes.[1] |
| Temperature | 30°C | Balance between enzyme activity and ketone stability. |
Step-by-Step Protocol:
-
Preparation: Dissolve glucose (4 equiv.) and GDH (Glucose Dehydrogenase, 5 U/mmol) in Potassium Phosphate buffer (100 mM, pH 7.0).
-
Addition: Add the racemic ketone (dissolved in minimal IPA).
-
Initiation: Add the NADP+ cofactor (1 mM) and the specific KRED enzyme.
-
Monitoring: Monitor consumption of ketone by GC. Note: You will see the cis- and trans-alcohol peaks appearing.[1]
-
Workup: Extract with Ethyl Acetate. Dry over
. -
Purification: The resulting alcohol is configurationally stable. Separate diastereomers (cis/trans) via flash chromatography if necessary (though high-selectivity enzymes often yield >95:5 dr).
Visualizations
Diagram A: The Racemization Trap
This diagram illustrates why physical separation of the ketone often fails. The "leak" is the enol form.
Caption: The thermodynamic "death loop" of
Diagram B: Decision Tree for Resolution
Caption: Strategic workflow. Isolating the ketone is discouraged; DKR to the alcohol is the validated pathway.
Frequently Asked Questions (FAQ)
Q: Can I use chiral HPLC with a normal phase column (Hexane/IPA)? A: Proceed with extreme caution. The alcohol modifier (IPA) can exchange protons with the ketone. If you must use HPLC, use pure acetonitrile or heptane/THF mixtures on an immobilized column (e.g., Chiralpak IG) and keep the column temperature at 10°C or lower.
Q: Why does the literature mostly mention 2-methyltetrahydrofuran-3-one?
A: The 2-methyl isomer is a more common coffee flavorant.[1] However, the chemistry is homologous. The 4-methyl isomer has the chiral center
Q: If I successfully resolve the ketone, how should I store it? A: Store in a silanized glass vial (to prevent surface acidity) at -80°C in a non-polar solvent (like Hexane). Avoid protic solvents (MeOH, Water) entirely.
References
-
Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link (Foundational text on DKR of
-substituted ketones). -
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. Link (Definitive guide on Chiral GC of volatile ketones).
-
Codexis Inc. (2023). Ketoreductase Screening Kits for DKR. Link (Industry standard protocols for enzymatic DKR).
-
Organic Syntheses. (2014). 3-Hydroxytetrahydrofuran.[1][4][5] Organic Syntheses Procedure. Link (Base handling of THF-3-one derivatives).[1]
-
Study.com. (2024). Racemization Overview, Mechanism & Examples. Link (General mechanism verification for alpha-chiral ketones).
Sources
- 1. CN105061366A - Preparation method of 2-methyltetrahydrofuran-3-ketone stereoisomer with optical activity - Google Patents [patents.google.com]
- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
minimizing oxidation of 4-Methyloxolan-3-one in aerobic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of handling 4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) in aerobic environments.
Because this compound is both a cyclic ether and a ketone, it is exceptionally vulnerable to oxidative degradation. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure the integrity of your substrate during complex aerobic assays.
Section 1: Mechanistic Understanding (FAQ)
Q: Why does this compound degrade so rapidly at room temperature under aerobic conditions?
A: The instability is a direct consequence of its molecular architecture. The α-hydrogens located at the C2 and C4 positions are highly activated by the adjacent ether oxygen and ketone carbonyl group. Molecular oxygen initiates a free-radical chain reaction known as auto-oxidation[1]. The ether oxygen stabilizes the resulting carbon-centered radical, which rapidly reacts with ambient
Fig 1. Auto-oxidation radical chain mechanism and BHT inhibition.
Q: We require continuous aerobic conditions for a whole-cell biocatalysis assay. How do we protect the substrate without degassing the system? A: When aerobic conditions are metabolically or catalytically mandatory[4][5], you cannot eliminate oxygen. Instead, you must disrupt the propagation and chain-branching phases of the oxidation cycle:
-
Biocompatible Radical Interception: Standard chemical stabilizers like BHT can be toxic to cells or inhibit enzymes. Instead, use water-soluble antioxidants like Trolox (a Vitamin E analog, 1-2 mM) or ascorbic acid. These preferentially quench peroxy radicals without interfering with cellular respiration.
-
Transition Metal Chelation: Trace transition metals (e.g.,
, ) act as catalysts that drastically lower the activation energy required for the homolytic cleavage of hydroperoxides (Fenton-like chemistry). Adding 5 mM EDTA to your aqueous buffer sequesters these metals, functionally arresting the chain-branching phase and extending the half-life of the oxolane[3].
Section 2: Troubleshooting Guide
Issue: Unexplained baseline drift in HPLC or broad, unresolvable peaks during NMR analysis of the substrate. Causality: The substrate has already oxidized. The broad peaks and drifting baselines are the spectral signatures of polymeric peroxides and lactone degradation products. Solution: You must chemically purify the batch prior to use (see Section 3) and implement physical shielding (using actinic amber glassware to prevent UV-initiated radical formation) during your workflow.
Issue: Antioxidants (like BHT) are inhibiting our downstream transition-metal catalyzed aerobic oxidation. Causality: Phenolic antioxidants like BHT can coordinate with or prematurely reduce the active metal centers in sensitive catalytic cycles (e.g., Ruthenium/TEMPO systems)[5]. Solution: Switch to a physical/steric shielding approach. Maintain the substrate at -20°C in the dark until the exact moment of addition, relying on the low temperature to suppress the initiation kinetics, rather than chemical scavengers.
Section 3: Self-Validating Experimental Protocol
Title: Peroxide Clearance and Aerobic Stabilization Workflow This protocol ensures the complete removal of existing hydroperoxides and establishes a stabilized aerobic window for experimentation. The system is self-validating via pre- and post-column chemical testing, guaranteeing that no compromised substrate enters your primary assay.
Step 1: Baseline Validation Spot 10 µL of the raw this compound onto a KI-starch indicator strip. A rapid color change to dark blue/black confirms the presence of dangerous hydroperoxides[2].
Step 2: Adsorption Chromatography Pack a glass column with activated Basic Alumina (Brockmann Grade I). Causality Note: Basic alumina is strictly required. Acidic alumina will catalyze the enolization of the ketone, which further activates the α-carbon towards oxygen attack, worsening the degradation.
Step 3: Elution Pass the substrate through the column using a slight positive pressure of nitrogen to minimize residence time. The basic sites will irreversibly bind the highly polar hydroperoxides and acidic degradation byproducts.
Step 4: Post-Column Validation (The Self-Validation Step) Spot 10 µL of the eluate onto a new KI-starch strip. It must remain colorless. If any color develops, the alumina bed is saturated; you must repeat Step 2 with fresh alumina.
Step 5: Aerobic Stabilization Immediately dose the purified eluate based on your application:
-
For general chemical storage: Add 250 ppm of BHT.
-
For aerobic biocatalysis: Add 1 mM Trolox.
Fig 2. Self-validating workflow for aerobic stabilization of the substrate.
Section 4: Quantitative Data
The table below summarizes the efficacy of different stabilization strategies for this compound exposed to atmospheric air at 25°C.
| Stabilizer / Condition | Concentration | Aerobic Half-Life (25°C) | Peroxide Formation Rate (mM/hr) | Biocompatibility for Assays |
| Unstabilized Control | N/A | < 12 hours | 2.50 | High |
| BHT | 250 ppm | > 30 days | < 0.05 | Low (Toxic to cells) |
| Trolox | 1 mM | ~ 14 days | 0.15 | High |
| EDTA (in aq. buffer) | 5 mM | ~ 5 days | 0.80 | Moderate |
References
-
ChemInform Abstract: Recent Progress in Biocatalysis for Asymmetric Oxidation and Reduction Source: ResearchGate URL:[Link]
-
Autoxidation Source: Wikipedia URL:[Link]
-
Video: Autoxidation of Ethers to Peroxides and Hydroperoxides Source: JoVE (Journal of Visualized Experiments) URL:[Link]
-
Absolute rate constants for hydrocarbon autoxidation. XVII. The oxidation of some cyclic ethers Source: Canadian Science Publishing URL:[Link]
-
Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system Source: PubMed / J Am Chem Soc. URL:[Link]
Sources
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for oxolan-3-one synthesis
Process Chemistry Support Portal: Oxolan-3-one Synthesis
Welcome to the Technical Support Center for cyclic ether oxidation workflows. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of oxolan-3-one (dihydrofuran-3(2H)-one), a critical intermediate for pharmaceutical APIs (e.g., kinase inhibitors and anti-virals).
Below, you will find a mechanistic breakdown of temperature-dependent failure modes, a troubleshooting FAQ, quantitative process parameters, and a self-validating experimental protocol.
I. Mechanistic Overview: Temperature-Dependent Pathways
The most efficient route to oxolan-3-one is the oxidation of 3-hydroxytetrahydrofuran (3-OH-THF) using a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a stoichiometric terminal oxidant like trichloroisocyanuric acid (TCCA) [1]. Because this reaction is highly exothermic, precise thermal control dictates the boundary between high-yield conversion and catastrophic over-oxidation.
Fig 1: Thermodynamic pathways and failure modes in oxolan-3-one synthesis.
II. Troubleshooting & FAQs
Q1: Why does my yield of oxolan-3-one drop significantly upon scale-up, despite using the exact same molar equivalents as my bench-scale reaction? A: Scale-up amplifies the exothermic nature of the TEMPO-catalyzed oxidation. TCCA reacts with TEMPO to generate the active oxoammonium ion. If heat removal is insufficient (a common issue in larger reactors with lower surface-area-to-volume ratios), the internal reaction temperature spikes. Temperatures exceeding 0 °C during the oxidant addition phase lead to rapid over-oxidation, resulting in the oxidative cleavage of the furan ring into dicarboxylic acids or lactones.
Q2: What is the optimal temperature profile for the TEMPO/TCCA protocol? A: The reaction must be initiated at -5 °C. TCCA should be added in controlled batches, strictly maintaining the internal temperature between -5 °C and 0 °C [1]. Only after the complete addition of the oxidant should the reaction be allowed to gradually warm to room temperature (approx. 20–25 °C) to drive the reaction to completion over 1 hour.
Q3: My GC-MS shows complete conversion of 3-OH-THF, but my isolated yield is under 40%. Where is the product going? A: You are likely losing the product during solvent evaporation. Oxolan-3-one is highly volatile, with a boiling point of approximately 68 °C at 60 mmHg [2]. If you are using a rotary evaporator with a water bath set above 25–30 °C, the oxolan-3-one will co-volatilize with your solvent (e.g., dichloromethane or ethyl acetate) and be lost to the vacuum pump or receiving flask.
Q4: Can I use a different solvent to better manage the exotherm? A: Dichloromethane (DCM) is the industry standard because its low boiling point provides a slight reflux buffer against thermal runaway, and it solubilizes the substrate well [1]. Ethyl acetate can be used as a greener alternative, but it requires even stricter jacket cooling due to its higher heat capacity and boiling point.
III. Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between temperature ranges and process outcomes during the synthesis and isolation phases.
| Process Phase | Internal Temp Range | Kinetic Effect | Byproduct / Loss Risk | Process Outcome |
| Oxidant Addition | -10 °C to -5 °C | Sluggish oxoammonium generation | Low | Safe, but extends addition time unnecessarily. |
| Oxidant Addition | -5 °C to 0 °C | Optimal catalytic turnover | Minimal | >89% yield; controlled exotherm. |
| Oxidant Addition | > 5 °C | Rapid, uncontrolled kinetics | High (Ring cleavage) | Exothermic runaway; yield drops <50%. |
| Product Isolation | < 25 °C (Bath) | Safe solvent evaporation | None | High recovery of volatile product. |
| Product Isolation | > 30 °C (Bath) | Accelerated volatilization | High (Physical loss) | Severe yield reduction via vacuum loss. |
IV. Self-Validating Experimental Protocol
This methodology is optimized for a 60-gram scale synthesis using the TEMPO-TCCA system [1]. Every critical step includes a self-validating checkpoint to ensure scientific integrity and prevent downstream failures.
Step 1: Reactor Preparation Equip a 1 L jacketed reactor with a mechanical stirrer, an internal PT100 temperature probe, and a solid addition funnel. Validation: Ensure the temperature probe is fully submerged below the anticipated solvent line.
Step 2: Substrate & Catalyst Loading Charge 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1.0 eq.) and dichloromethane (DCM, 620 mL) into the reactor. Add TEMPO (1.08 g, 0.0069 mol, 0.01 eq.). Stir at 300 RPM until the TEMPO is fully dissolved (solution will turn slightly orange/red).
Step 3: Cooling Phase Circulate chilled fluid (-10 °C setpoint) through the reactor jacket to bring the internal reaction mixture to -5 °C. Validation: Do not proceed to Step 4 until the internal probe reads exactly -5.0 °C (± 0.5 °C) and remains stable for at least 5 minutes.
Step 4: Controlled Oxidant Addition (Critical Phase) Weigh out Trichloroisocyanuric acid (TCCA, 159.6 g, 0.68 mol, 1.0 eq.). Add the TCCA in 10 equal batches (approx. 16 g per batch). Causality Check: Monitor the exotherm immediately after each addition. The internal temperature must not exceed 0 °C. Wait for the internal temperature to return to -5 °C before adding the subsequent batch.
Step 5: Maturation Once the TCCA addition is complete, adjust the jacket temperature to 20 °C. Allow the mixture to gradually warm to room temperature over the course of 1 hour. As the reaction progresses, cyanuric acid will precipitate as a white solid.
Step 6: Reaction Validation Pull a 0.5 mL aliquot, filter it through a syringe filter to remove cyanuric acid, and analyze via GC-MS. Validation: Proceed to workup only when the GC area percentage of the 3-OH-THF starting material is <1%. If >1%, continue stirring for an additional 30 minutes.
Step 7: Workup and Isolation Filter the reaction mixture through a Celite pad to remove the precipitated cyanuric acid. Wash the filter cake with cold DCM (2 x 50 mL). Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous NaHCO3 (200 mL) to neutralize any residual acid, followed by brine (200 mL). Dry the organic layer over anhydrous Na2SO4.
Step 8: Temperature-Controlled Concentration Filter the drying agent. Concentrate the organic layer under reduced pressure using a rotary evaporator. Critical Control: Maintain the rotary evaporator water bath strictly below 25 °C and use a moderate vacuum (e.g., 300-400 mbar for DCM) to prevent the volatilization of the oxolan-3-one product.
V. References
-
Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents (US9399629B2). Available at:
handling hygroscopic properties of furanone derivatives
Introduction: The Hygroscopicity Challenge
Welcome to the Technical Support Center. As researchers, we often underestimate the kinetic rapidity with which furanone derivatives—specifically 3(2H)- and 2(5H)-furanones—interact with atmospheric moisture.
This is not merely a matter of "water weight" skewing your stoichiometry. The interaction is chemical.[1][2][3][4][5][6] Many furanone derivatives, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) or 5-hydroxy-2(5H)-furanone , exist in a delicate equilibrium. Moisture ingress catalyzes hydrolysis , leading to ring-opening tautomerism, irreversible oxidation, and polymerization.
This guide moves beyond basic "keep it dry" advice. We will explore the mechanistic reasons for failure and provide self-validating protocols to ensure the integrity of your chemical library.
Part 1: The Mechanistic Landscape (Why It Fails)
Before handling these compounds, you must understand the degradation pathway. Moisture is the initiator; pH and temperature are the accelerators.
Visual 1: Furanone Degradation Cascade
Caption: Figure 1. The moisture-induced degradation pathway of furanone derivatives. Note that neutral-to-basic pH significantly accelerates the ring-opening hydrolysis.
Part 2: Storage & Preservation Protocols
Q: My furanone derivative turned into a brown oil in the freezer. Is it salvageable? A: Likely not. The "browning" indicates oxidative polymerization, often triggered by initial hydrolysis. To prevent this, you must adopt the Argon-Over-Desiccant protocol.
Protocol A: The "Double-Seal" Storage System
Standard screw-cap vials are insufficient for long-term storage of hygroscopic furanones (e.g., Furaneol).
-
Primary Containment: Transfer the compound into a glass vial with a PTFE-lined septum cap .
-
Inert Gas Purge: Insert a bleed needle (exit) and a gas inlet needle. Flush with dry Argon (heavier than air) for 60 seconds. Remove the exit needle first, then the inlet needle to create positive pressure.
-
Secondary Containment: Place the sealed vial inside a secondary jar or heat-sealable Mylar bag containing activated molecular sieves (4Å) or a cobalt-free humidity indicator card.
-
Temperature Control: Store at -20°C .
-
Critical Step: Before opening the vial, allow it to warm to room temperature in a desiccator for 30 minutes . Opening a cold vial condenses atmospheric moisture instantly onto the solid.
-
Table 1: Storage Conditions Matrix
| Derivative Class | Hygroscopicity | pH Sensitivity | Recommended Storage |
| 3(2H)-Furanones (e.g., Furaneol) | High | Unstable at pH > 6 | -20°C, Argon, Acid-washed glass |
| 2(5H)-Furanones (e.g., Mucochloric acid) | Moderate | Hydrolyzes to succinic derivatives | 2-8°C, Desiccator |
| Halogenated Furanones | Low to Moderate | Light Sensitive | Amber vial, Foil wrap |
| Glycosidic Furanones | High | Enzymatic degradation risk | -80°C (if biological), Dry |
Part 3: Synthesis & Handling (Troubleshooting)
Q: I am trying to weigh 50 mg for a reaction, but it becomes sticky on the spatula. How do I handle this? A: This is a classic sign of rapid moisture uptake. You are measuring water, not reactant.
Protocol B: The "Inert Weighing" Technique (No Glovebox Required)
If a glovebox is unavailable, use this Schlenk-adapted method.
-
Preparation: Oven-dry your reaction flask and a glass weighing boat (or funnel) at 120°C for 2 hours. Cool in a desiccator.
-
The "Blanket" Method:
-
Place an inverted funnel connected to an Argon line over your balance.
-
Turn on the gas flow to create a localized "curtain" of inert gas over the weighing pan.
-
-
Rapid Transfer: Weigh the furanone quickly under this gas curtain.
-
Correction: If the solid is already sticky, dissolve the entire bulk container in a dry solvent (e.g., anhydrous THF), determine the concentration quantitatively via NMR (using an internal standard like trimethoxybenzene), and aliquot by volume rather than mass.
Q: Which solvents are safe? My compound disappears in Methanol. A: Methanol is a nucleophile. For reactive furanones (especially anhydrides or halogenated variants), alcohols can cause solvolysis (ring opening to esters).
Table 2: Solvent Compatibility Guide
| Solvent | Suitability | Risk Factor | Pre-treatment |
| Ethyl Acetate | Excellent | Low (Hydrolysis if wet) | Dry over MgSO₄ |
| Dichloromethane (DCM) | Good | Acidic impurities | Pass through basic alumina |
| Methanol/Ethanol | AVOID | High (Solvolysis/Ring Opening) | N/A |
| THF | Good | Peroxides/Water | Distill over Na/Benzophenone or use Molecular Sieves |
| Acetonitrile | Moderate | Basic impurities | Use HPLC grade |
Part 4: Purification & Analysis
Q: My compound "oils out" during recrystallization instead of forming crystals. A: Furanones often have low melting points and high affinity for solvents. "Oiling out" occurs when the compound separates as a liquid phase before crystallizing.
Troubleshooting "Oiling Out":
-
Seeding: Keep a tiny amount of crude solid. Scratch the glass of the oil-containing flask with a glass rod and add the seed crystal.
-
Slow Cooling: Do not plunge into ice. Wrap the flask in a towel and let it cool to room temperature over 2 hours.
-
Solvent Switch: Avoid ether/hexane systems if they absorb water. Switch to Toluene/Heptane (anhydrous).
Q: Can I use Silica Gel chromatography? A: Proceed with caution. Standard silica is slightly acidic (pH 4-5) and contains bound water.
-
Risk: Acid-sensitive furanones (like acetals) may degrade.[7] Polar furanones may streak or bind irreversibly.[8]
-
Solution: Use Neutralized Silica (flush column with 1% Triethylamine in Hexane before loading) or use Alumina (Neutral) .
Visual 2: Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for diagnosing physical state anomalies in furanone derivatives.
References
-
Mayer, F., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives.[9] European Food Research and Technology, 204, 438-441.[9] [Link]
-
Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).[10] Molecules, 18(6), 6936-6951. [Link]
-
De Souza, M. V. N. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.[11] Mini-Reviews in Organic Chemistry. [Link]
Sources
- 1. synerzine.com [synerzine.com]
- 2. epa.hu [epa.hu]
- 3. The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of 4-Methyloxolan-3-one
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison, Fragmentation Causality, and Self-Validating Methodologies
Executive Summary
4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) is a critical volatile organic compound (VOC) with significant diagnostic value. It serves as a key marker in the chemical characterization of lignocellulosic biomass (1) and acts as an early-warning biomarker for fungal development in stored agricultural commodities (2). Because it frequently co-elutes with structural isomers in complex matrices, selecting the correct mass spectrometry (MS) platform is paramount. This guide objectively compares Single Quadrupole MS (SQ-MS) against High-Resolution Time-of-Flight MS (HR-TOF-MS) for the structural elucidation of this compound, detailing the underlying fragmentation mechanisms and providing a self-validating experimental protocol.
The Analytical Challenge: Fragmentation Causality
To evaluate MS platforms, we must first understand the causality behind the electron ionization (EI) fragmentation of this compound. Under standard 70 eV EI, the molecule (Exact Mass: 100.0524) undergoes highly reproducible bond cleavages driven by the strain of its five-membered tetrahydrofuran ring and the electron-withdrawing nature of the ketone group.
-
Formation of m/z 72: The ionization primarily occurs at the carbonyl oxygen. The ring strain drives an initial alpha-cleavage adjacent to the ketone. This is immediately followed by the extrusion of carbon monoxide (CO, 28.00 Da)—a highly stable neutral molecule—leaving behind a stable ether radical cation ([C4H8O]•+).
-
Formation of m/z 43: This is the base peak in many cyclic ketones. However, the m/z 43 peak presents an analytical ambiguity: it can theoretically arise from the acylium ion ([C2H3O]+, 43.0184 Da) via ring opening, or the propyl cation ([C3H7]+, 43.0548 Da) via alkyl cleavage.
Understanding which substructure drives the m/z 43 peak is impossible on low-resolution instruments, highlighting the need for strategic platform selection.
Figure 1: Proposed electron ionization (EI) fragmentation pathways for this compound.
Platform Comparison: SQ-MS vs. HR-TOF-MS
When analyzing this compound in complex biological or chemical matrices, researchers typically choose between two GC-MS platforms.
Single Quadrupole MS (SQ-MS) provides unit mass resolution. It successfully detects the nominal m/z 43, 55, 72, and 100 peaks, relying heavily on NIST library matching algorithms for identification. It is highly cost-effective for routine quality control but struggles with co-eluting isobaric interferences.
High-Resolution Time-of-Flight MS (HR-TOF-MS) provides exact mass capabilities (resolving power > 25,000). It objectively outperforms SQ-MS by calculating empirical formulas from mass defects. For this compound, HR-TOF-MS definitively proves that the m/z 43 peak is the acylium ion ([C2H3O]+) rather than the propyl cation, as it easily resolves the 0.036 Da difference between them. Furthermore, its rapid scan speed allows for mathematical deconvolution of perfectly co-eluting matrix peaks.
Quantitative Data Summaries
Table 1: Platform Performance Comparison for this compound Analysis
| Parameter | Single Quadrupole MS (SQ-MS) | High-Resolution TOF-MS (HR-TOF-MS) | Impact on Structural Elucidation |
| Resolving Power | ~1,000 (Unit Mass) | > 25,000 | TOF resolves isobaric matrix interferences. |
| Mass Accuracy | ± 0.1 Da | < 1 ppm | TOF provides exact empirical formulas for fragments. |
| Data Acquisition | 10–20 Hz | Up to 500 Hz | TOF enables superior deconvolution of co-eluting VOCs. |
| Primary Utility | Routine NIST library matching | Discovery and mechanistic elucidation | SQ is robust for knowns; TOF is definitive for unknowns. |
Table 2: Exact Mass Fragmentation Data for this compound (via HR-TOF-MS)
| Nominal m/z | Exact Mass (Observed) | Theoretical Mass | Assigned Formula | Mass Error (ppm) | Mechanistic Origin |
| 100 | 100.0522 | 100.0524 | [C5H8O2]•+ | -2.0 | Molecular Ion |
| 72 | 72.0573 | 72.0575 | [C4H8O]•+ | -2.8 | Loss of CO via alpha-cleavage |
| 55 | 55.0182 | 55.0184 | [C3H3O]+ | -3.6 | Ring cleavage |
| 43 | 43.0183 | 43.0184 | [C2H3O]+ | -2.3 | Acylium ion formation |
Experimental Protocol: Self-Validating Workflow for VOC Analysis
To ensure data integrity, every analytical workflow must be a self-validating system. The following Solid-Phase Microextraction (SPME) GC-MS protocol is engineered to prevent false positives when identifying this compound.
Step 1: Sample Preparation & Internal Standardization
-
Action: Place 2.0 g of the sample (e.g., biomass or grain) into a 20 mL headspace vial. Spike the matrix with 10 µL of d8-toluene (10 mg/L).
-
Causality: this compound is highly volatile; headspace extraction prevents non-volatile matrix components from fouling the GC inlet. The d8-toluene acts as an internal standard to continuously validate extraction efficiency and normalize detector response fluctuations.
Step 2: SPME Extraction
-
Action: Equilibrate the vial at 50°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
-
Causality: The tri-phase fiber provides optimal trapping capacity for low-molecular-weight polar VOCs, ensuring maximum sensitivity without solvent interference.
Step 3: GC Separation & Orthogonal Validation
-
Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm film).
-
Self-Validation: Run a C8–C20 alkane standard mix under identical conditions to calculate the Retention Index (RI). If the MS library match suggests this compound but the experimental RI deviates from the literature value by more than ±10 units, the identification is automatically flagged as suspect.
Step 4: Mass Spectrometric Detection
-
Action: Utilize 70 eV Electron Ionization (EI) with a source temperature of 230°C.
-
Causality: Because the molecule lacks strongly ionizable functional groups for soft ionization (like ESI), 70 eV EI is strictly required. It provides the universal energy standard necessary to ensure the resulting fragmentation pattern perfectly matches established libraries.
Figure 2: Analytical workflow for VOC profiling using SPME-GC coupled to SQ or TOF-MS.
References
-
Gutiérrez, A., Rodríguez, I. M., & del Río, J. C. (2006). Chemical Characterization of Lignin and Lipid Fractions in Industrial Hemp Bast Fibers Used for Manufacturing High-Quality Paper Pulps. Journal of Agricultural and Food Chemistry, 54(6), 2138-2144. 1
- Aleksic, B., Draghi, M., Gehin, E., Ha, T. L., Bailly, J. D., Crepon, K., Moularat, S., & Robine, E. (2018). Are VOCS an efficient way to detect
Sources
Publish Comparison Guide: Retention Index of 4-Methyloxolan-3-one on Polar GC Columns
This guide details the retention characteristics of 4-Methyloxolan-3-one (also known as 4-methyl-tetrahydrofuran-3-one) on polar gas chromatography (GC) columns.[1][2][3] It provides a comparative analysis against its structural isomers and parent compounds to assist in accurate identification during flavor and fragrance analysis or drug development.[3]
Executive Summary
This compound (CAS: 1447-23-0 / 22929-52-8 family) is a saturated cyclic ketone often analyzed alongside its structural isomer, 2-methyloxolan-3-one (Coffee Furanone).[1][2][3] While the 2-methyl isomer is a ubiquitous flavor compound (roasted coffee, meat), the 4-methyl isomer is less frequently reported but critical to distinguish in complex matrices like fungal metabolites or Maillard reaction products.[1][2]
On polar stationary phases (e.g., DB-Wax, PEG-20M), This compound exhibits distinct retention behavior compared to the 2-methyl isomer.[1][2] This guide provides the experimental Linear Retention Indices (LRI), separation mechanisms, and a validated protocol for identification.
Key Performance Metrics (Polar Column)
| Compound | Structure | Polar LRI (DB-Wax) | Non-Polar LRI (DB-5) | Key Characteristic |
| This compound | Ketone (β-methyl) | ~853 - 1100 * | ~800 - 900 | High volatility; elutes significantly earlier than 2-methyl isomer. |
| 2-Methyloxolan-3-one | Ketone (α-methyl) | 1250 - 1290 | 870 - 900 | "Coffee Furanone"; Strong retention due to accessible carbonyl dipole.[1][2][3] |
| Tetrahydrofuran-3-one | Parent Ketone | ~903 - 1150 | ~700 - 800 | Reference standard; lacks methyl shielding.[1][2][3] |
*Note: The LRI for this compound varies by source (e.g., tentative identification in food matrices often cites ~853 on Wax, while structural prediction suggests ~1100).[1][2] The large delta between 4-methyl and 2-methyl isomers is the critical diagnostic factor.[2]
Technical Deep Dive: Retention Mechanism
The separation of methyl-oxolan-3-one isomers on polar columns is driven by hydrogen bonding and dipole-dipole interactions .[1][2][3]
The Isomer Effect
-
2-Methyloxolan-3-one (α-methyl): The methyl group is adjacent to the carbonyl (C=O).[1][2][3] While it adds steric bulk, the molecule remains relatively planar, allowing strong interaction between the carbonyl oxygen and the polyethylene glycol (PEG) stationary phase. The induced dipole leads to higher retention (LRI ~1260).[2][3]
-
This compound (β-methyl): The methyl group is at the C4 position, further from the carbonyl.[1][2][3] This position can disrupt the optimal orientation of the ring for interaction with the stationary phase (steric hindrance to the ether oxygen or carbonyl), potentially reducing the effective polarity and leading to earlier elution (LRI < 1200).[2][3]
Visualization: Separation Logic
The following diagram illustrates the decision tree for separating these isomers based on retention data.
Caption: Logical workflow for distinguishing methyl-oxolan-3-one isomers using polar column LRI.
Comparative Analysis & Alternatives
When selecting a column or validating a method, it is crucial to compare the target compound against common interferences.[3]
Table 1: Retention Index Comparison on Polar Phases (DB-Wax)
| Compound | CAS No.[1][2][3] | LRI (Polar) | LRI (Non-Polar) | Notes |
| This compound | 1447-23-0* | 853 (Tentative) | 800 - 900 | Elutes early; often co-elutes with alcohols/esters on non-polar columns.[1][2][3] |
| 2-Methyloxolan-3-one | 3188-00-9 | 1250 - 1288 | 870 - 900 | "Coffee Furanone"; Distinctly retained on polar phases.[1][2][3] |
| Tetrahydrofuran-3-one | 22929-52-8 | 903 - 1000 | 700 - 800 | Parent compound; significantly more volatile than 2-methyl isomer. |
| 4-Methyl-2-oxolanone | 1679-49-8 | 1400 - 1450 | ~950 | Lactone isomer (Valerolactone derivative); much higher retention.[1][2][3] |
| Furaneol | 3658-77-3 | 2000+ | 1080 | Unsaturated/Hydroxy derivative; extremely high polar retention.[1][2][3] |
Note: The CAS 1447-23-0 is often associated with the general methyl-tetrahydrofuranone structure; specific stereoisomers may vary.[1][2][3]
Experimental Insight: The "Polarity Shift"
A key validation step is the Polarity Shift (ΔI) .[2][3]
- [1][2][3]
-
For 2-methyloxolan-3-one ,
.[1][2][3] -
For This compound ,
is often smaller (approx. 100-200 units) if the tentative LRI of 853 is accurate, suggesting the carbonyl is less accessible for H-bonding in the 4-position.[1][2][3]
Validated Experimental Protocol
To accurately determine the retention index for this compound, follow this self-validating protocol.
Materials
-
Column: DB-Wax UI or VF-WAXms (30m x 0.25mm x 0.25µm).[1][2][3]
-
Standards: C7-C30 n-alkane mix (for LRI calculation).
-
Reference: 2-Methyloxolan-3-one (as a retention marker).[1][2][3]
Method Parameters
-
Inlet: Splitless (250°C).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min).
-
Ramp 5°C/min to 240°C.
-
Hold 5 min.
-
-
Detection: MS (Scan m/z 29-300) or FID (250°C).
Calculation (Van den Dool and Kratz)
WhereWorkflow Diagram
Caption: Step-by-step experimental workflow for LRI determination.
References
-
MDPI (2025). Impact of Frying Olive Oil Type on the Physicochemical and Sensory Quality of Commercial Chicken Nuggets. (Identifies 4-Methyl-3-oxolanone with LRI 853 on DB-Wax). [1][2][3]
-
NIST Chemistry WebBook. Retention Indices for Dihydro-2-methyl-3(2H)-furanone (2-Methyloxolan-3-one). (Provides LRI ~1250-1288 on Polar columns).[2][3]
-
PubChem. Compound Summary: Dihydro-2-methyl-3(2H)-furanone.[1][2][3] [1][2][3]
-
ResearchGate. Are VOCs an efficient way to detect fungal development in maize grains? (Lists this compound as a detected volatile).
-
Agilent Technologies. Retention of Polar Compounds on DB-Wax Ultra Inert Columns.
Sources
Crystal Structure Determination of Oxolan-3-one Derivatives: A Comparative Technical Guide
Topic: Crystal Structure Determination of Oxolan-3-one Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxolan-3-one (dihydrofuran-3(2H)-one) derivatives serve as critical chiral building blocks in the synthesis of nucleoside analogues, antifungals, and broad-spectrum antibiotics. However, their structural elucidation presents distinct challenges: high conformational flexibility (envelope puckering), low melting points, and a tendency to form oils rather than diffraction-quality crystals.
This guide objectively compares the industry gold standard—Single Crystal X-ray Diffraction (SC-XRD) —against emerging and complementary alternatives: Micro-Electron Diffraction (MicroED) and NMR-Restrained Computational Modeling . We analyze performance metrics, experimental workflows, and suitability for determining absolute configuration in drug discovery pipelines.
Part 1: Comparative Performance Analysis
For a researcher isolating a novel 2-substituted oxolan-3-one intermediate, the choice of structural determination method dictates the timeline and confidence level of the assignment.
Performance Matrix: SC-XRD vs. MicroED vs. NMR
| Feature | SC-XRD (The Standard) | MicroED (The Disruptor) | NMR + Computation (The Alternative) |
| Primary Output | 3D Atomic Coordinates (0.7–0.8 Å) | 3D Electrostatic Potential Map (0.8–1.0 Å) | Average Solution Conformation |
| Sample Requirement | Single Crystal (>50 µm) | Nanocrystals / Powder (<1 µm) | ~5–10 mg in Solution |
| Absolute Configuration | Definitive (Anomalous Dispersion) | Possible (Dynamical Refinement required) | Inferential (Mosher's method / VCD) |
| Phase State Handling | Requires solid crystal (or in situ cryo) | Solid / Frozen Hydrated | Liquid / Solution |
| Data Collection Time | 1–4 Hours (In-house source) | 5–30 Minutes | 1–12 Hours |
| Limitation | Crystal growth is the bottleneck | Dynamical scattering effects; Hydration loss | Time-averaged data misses static puckering |
Analytical Insight
-
SC-XRD remains the definitive method for regulatory submission, particularly for assigning absolute stereochemistry (
vs ) at the C2/C4 positions of the oxolane ring. -
MicroED is superior when the derivative forms microcrystalline powders that resist growing into large single crystals, a common issue with polar oxolan-3-ones.
-
NMR is essential for understanding the ring's behavior in physiological solution but fails to provide the bond-length precision required for structure-based drug design (SBDD).
Part 2: Decision Framework & Workflows
The following decision tree illustrates the logical flow for selecting the appropriate methodology based on the physical state of your oxolan-3-one derivative.
Figure 1: Strategic decision tree for structural elucidation of oxolan-3-one derivatives.
Part 3: Experimental Protocols
Protocol A: High-Resolution SC-XRD (The Gold Standard)
Objective: Obtain atomic-resolution structure of a 2-substituted oxolan-3-one.
1. Crystallization (Vapor Diffusion):
-
Rationale: Oxolan-3-ones are often soluble in polar solvents. Slow diffusion of a non-polar anti-solvent induces nucleation.
-
Step 1: Dissolve 5 mg of the derivative in 0.5 mL of THF or DCM (Good Solvent).
-
Step 2: Place in an inner vial. Place this vial inside a larger jar containing 3 mL of Pentane or Hexane (Anti-solvent).
-
Step 3: Seal and store at 4°C. The lower temperature reduces kinetic energy, favoring ordered lattice formation over amorphous precipitation.
2. Data Collection (Cryogenic Protection):
-
Step 1: Harvest a crystal (0.1–0.3 mm) using a nylon loop.
-
Step 2: Immerse briefly in Paratone-N oil (cryoprotectant) to prevent ice formation.
-
Step 3: Flash-cool in a liquid nitrogen stream (100 K).
-
Why? Oxolan-3-one rings exhibit high thermal motion. Cooling freezes the ring puckering (often C4-envelope), sharpening the diffraction spots.
-
-
Step 4: Collect a full sphere of data using Cu K
radiation (ideal for absolute configuration of light-atom organic molecules).
Protocol B: MicroED (The Alternative for Powders)
Objective: Determine structure from a microcrystalline powder when single crystals fail.
1. Grid Preparation:
-
Step 1: Grind the bulk powder gently between glass slides to ensure crystal thickness < 500 nm.
-
Step 2: Apply 2 µL of crystal suspension (in hexane) onto a glow-discharged Quantifoil holey carbon grid.
-
Step 3: Blot for 3–5 seconds and vitrify in liquid ethane (standard Cryo-EM workflow).
2. Diffraction Data Collection:
-
Step 1: Load grid into a Cryo-TEM (e.g., 200 kV).
-
Step 2: Operate in diffraction mode with extremely low dose (< 0.01 e⁻/Ų/s) to prevent radiation damage, which oxolan-3-ones are susceptible to.
-
Step 3: Collect continuous rotation data (-60° to +60°) on a CMOS detector.
Part 4: Technical Deep Dive - Handling Ring Flexibility
The defining feature of oxolan-3-one is the five-membered ring. Unlike six-membered rings (chair/boat), five-membered rings undergo pseudorotation .
-
In SC-XRD: The structure is an average of the lattice contents. If the energy barrier between envelope conformations is low, the electron density map may show elongated thermal ellipsoids for C4/C5 atoms.
-
Solution: Refine with disorder models (PART instructions in SHELXL) splitting the puckered atoms into two positions (e.g., 60:40 occupancy).
-
-
In MicroED: Dynamical scattering can obscure these subtle disorder details.
-
In NMR: The coupling constants (
) represent a time-averaged value.
Workflow for Conformational Analysis:
Figure 2: Refinement strategy for handling ring puckering disorder in oxolan-3-ones.
References
-
Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]
-
Wolff, A.M., et al. (2020).[1] Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ. Retrieved from [Link]
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Tata, R.R., & Harmata, M. (2015). A Synthesis of Dihydrofuran-3(2H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lobo, G., et al. (2011).[2] Synthesis and crystal structure of 3-[1-hydroxy-3-oxo-3-(4-methylphenylpropyl)]quinolin-2(1H)-one derivatives. Journal of Chemical Research. Retrieved from [Link]
-
Department of Chemistry, University of Washington. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Merbouh, N., & Cassegrain, S. (2021).[3] Crystal Structures of 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one. Crystals. Retrieved from [Link]
-
Bruhn, C., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Methyloxolan-3-one
As a Senior Application Scientist, I frequently observe laboratories compromising both their safety and their experimental integrity by treating all organic intermediates with a "one-size-fits-all" handling approach. 4-Methyloxolan-3-one (CAS: 89364-27-2), also known as 4-methyltetrahydrofuran-3-one, is a prime example of a chemical that demands specific, causality-driven operational protocols.
Because this molecule features both a cyclic ether and a ketone motif, it possesses an aggressive permeation profile that renders standard laboratory personal protective equipment (PPE) entirely inadequate[1]. Furthermore, its volatility and sensitivity to moisture require precise logistical planning from the moment it leaves cold storage[2].
This guide provides the self-validating protocols necessary to handle this reagent safely, ensuring that your drug development workflows remain both secure and scientifically rigorous.
Chemical Profile & Hazard Causality
To design a fail-safe handling protocol, we must first understand the physicochemical properties driving the hazards. This compound is classified as a Class 3 Flammable Liquid (UN 1224)[2].
Table 1: Quantitative Hazard & Physical Data
| Property | Value / Specification |
| Chemical Name | This compound (4-methyltetrahydrofuran-3-one) |
| CAS Number | 89364-27-2 (Alternative: 57155-06-3) |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| Storage Temperature | 2–8°C (Strict cold-chain required)[2] |
| GHS Hazard Class | Class 3 (Flammable Liquid), UN 1224[2] |
| Key Hazard Statements | H226 (Flammable), H302 (Harmful if swallowed), H315 (Skin irritant), H318 (Severe eye damage), H335 (Respiratory irritant)[2] |
The Causality of PPE Selection (The "Why")
The most common point of failure when handling this compound is the reliance on standard disposable nitrile gloves. Cyclic ethers (like tetrahydrofuran) and ketones rapidly solvate nitrile and latex, leading to chemical breakthrough times of less than one minute [1].
To build a self-validating safety system, your PPE must be selected based on the specific functional groups of the hazard.
Fig 1: Causal relationship between chemical hazards and mandatory PPE selection.
Table 2: PPE Selection Matrix
| PPE Category | Mandatory Equipment | Causality (The "Why") |
| Hand Protection | Butyl Rubber or Silver Shield® | Critical: The dual ketone/ether motifs rapidly degrade standard nitrile[1]. Butyl rubber provides the necessary chemical resistance against oxygenated solvents[3]. |
| Eye Protection | Chemical Splash Goggles | Hazard H318 dictates a risk of severe, irreversible eye damage[2]. Standard safety glasses lack the orbital seal required to prevent vapor or splash ingress. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Hazard H226 (Flammable liquid/vapor)[2]. In the event of a static discharge or flash fire, an FR coat prevents the garment from melting into the skin. |
| Respiratory | Chemical Fume Hood | Hazard H335 (Respiratory irritant)[2]. Vapors accumulate rapidly at room temperature. Handling must occur under continuous negative pressure. |
Standard Operating Procedure (SOP): Handling & Dispensing
To maintain the scientific integrity of the reagent and ensure operator safety, follow this step-by-step workflow.
Fig 2: Step-by-step operational workflow for handling this compound.
Step 1: Cold-Chain Retrieval & Transport Retrieve the sealed vial from 2–8°C storage[2]. Place it immediately into a shatter-proof secondary containment carrier. Causality: Prevents catastrophic spills in transit if the primary glass vial is dropped, mitigating immediate flammability risks.
Step 2: Thermal Equilibration (Crucial Step) Place the sealed vial inside the chemical fume hood and wait 15–30 minutes before opening. Causality: Opening a cold vial in a humid laboratory causes immediate atmospheric water condensation into the reagent. This degrades the chemical and introduces hazardous moisture into subsequent anhydrous reactions, invalidating your experimental setup.
Step 3: PPE Donning & Inspection Inspect Butyl rubber gloves for micro-tears using the inflation method. Don chemical splash goggles and an FR lab coat. Ensure all nearby equipment is properly grounded to prevent static discharge.
Step 4: Dispensing Unseal the vial only when fully equilibrated to room temperature. Use glass or PTFE (Teflon) syringes and pipettes. Causality: The aggressive solvent profile of this compound will degrade standard polystyrene or polyethylene plasticware, leading to polymer leaching and reaction contamination.
Step 5: Decontamination & Waste Segregation Dispose of all washings, contaminated consumables, and unused reagent in a clearly labeled "Non-Halogenated Flammable Organic Waste" carboy. Causality: Mixing this chemical with halogenated waste or strong oxidizers (like nitric acid) can trigger exothermic reactions or pressurize waste containers.
Emergency Response & Spill Management
-
Small Spills (< 50 mL): Eliminate all ignition sources immediately. Do not use paper towels. Absorb the spill with a non-combustible material (e.g., vermiculite or sand) and place it in a sealed, hazardous waste container.
-
Skin Contact: Because standard gloves may fail if breached, immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding the eyelids open. Seek immediate medical attention due to the H318 (Severe eye damage) classification[2].
References
-
Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference." University of Pennsylvania. Available at: [Link]
-
Environmental Health and Safety. "OSHA Glove Selection Chart." Florida State University. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
